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  • Product: 2,3-Dibromo-4-methylphenol
  • CAS: 344248-97-1

Core Science & Biosynthesis

Foundational

Regioselective Bromination of 4-Methylphenol: A Technical Guide to Ortho-Monobromination

Executive Summary The selective introduction of a bromine atom onto an aromatic ring is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. Achieving high r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective introduction of a bromine atom onto an aromatic ring is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. Achieving high regioselectivity in highly activated substrates like 4-methylphenol (p-cresol) presents a unique synthetic challenge. Due to the electron-rich nature of the phenolic ring, reactions frequently suffer from over-bromination, yielding polyhalogenated byproducts.

This technical guide synthesizes field-proven methodologies for the strict mono-ortho-bromination of 4-methylphenol. By analyzing the causality behind reagent selection, solvent effects, and stoichiometric control, this document provides researchers with self-validating protocols designed to maximize yield and purity while minimizing hazardous waste.

Mechanistic Drivers of Regioselectivity

The regiochemical outcome of the electrophilic aromatic substitution (EAS) of 4-methylphenol is governed by the synergistic directing effects of its substituents. The hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Concurrently, the methyl (-CH3) group is weakly activating and also ortho/para-directing.

Because the para position relative to the -OH group is sterically occupied by the methyl substituent, electrophilic attack is exclusively funneled toward the ortho positions (C2 and C6). However, the critical challenge is preventing the second equivalent of bromine from reacting at the remaining ortho site to form 2,6-dibromo-4-methylphenol.

To achieve mono-selectivity, the electrophilicity of the brominating agent must be carefully attenuated. 1 demonstrate that utilizing N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) promotes the formation of a hydrogen-bonded complex between the phenol, NBS, and the acid[1]. This complex selectively and kinetically delivers the electrophilic bromine to a single ortho position before the deactivated mono-brominated product can undergo further substitution.

Mechanism Substrate 4-Methylphenol (p-Cresol) OH_Group -OH Group (Strongly Activating) Ortho/Para Directing Substrate->OH_Group CH3_Group -CH3 Group (Weakly Activating) Ortho/Para Directing Substrate->CH3_Group Para_Blocked Para Position Blocked by -CH3 OH_Group->Para_Blocked Directs Ortho_OH Ortho to -OH (Sterically Accessible) OH_Group->Ortho_OH Directs CH3_Group->Para_Blocked Occupies Product 2-Bromo-4-methylphenol (Major Product) Ortho_OH->Product Electrophilic Attack

Fig 1. Mechanistic logic of directing groups in the regioselective bromination of p-cresol.

Optimization of Reaction Conditions: A Quantitative Analysis

Historically, bromination of phenols relied on elemental bromine (Br₂) in non-polar solvents (e.g., CS₂, CH₂Cl₂) at cryogenic temperatures (-30 °C) to suppress over-reaction[2]. However, modern synthetic protocols have shifted toward milder, solid-state, or polar-protic methodologies that offer superior chemoselectivity and operational safety.

The table below synthesizes quantitative data across various state-of-the-art bromination systems, illustrating how the modulation of the reagent addition rate and the solvent microenvironment directly dictates the mono-to-di bromination ratio.

Table 1: Quantitative Comparison of Bromination Conditions for 4-Methylphenol

Brominating SystemSolvent / AuxiliaryCatalystTimeRatio (SM : Mono : Di)Isolated Yield (Mono)
NBS (1.0 eq), Single Addition MethanolNone25 min6 : 87 : 7N/A
NBS (1.0 eq), Dropwise MethanolpTsOH (10 mol%)25 min3 : 94 : 392%
NBS (1.1 eq), Automated Grinding PEG-400None7-30 minN/A89 - 91%
HBr / H₂O₂ (Oxidative) Ethylene DichlorideNone3 h (45 °C)N/A89% (Conversion)

Data aggregated from 3[3], 4[4], and 5[5].

Validated Experimental Methodologies

The following protocols represent highly optimized, self-validating systems. The causality behind the experimental design—specifically the dropwise addition in Protocol A and the use of a grinding auxiliary in Protocol B—is strictly to maintain a low localized concentration of the active electrophile.

Protocol A: Batch Mono-ortho-bromination using NBS/MeOH

This procedure, 3, utilizes pTsOH to polarize the N-Br bond, accelerating the reaction while suppressing radical side-chain bromination[3].

  • Substrate Dissolution: In a round-bottom flask, dissolve 4-methylphenol (~10 mmol) and p-toluenesulfonic acid (10 mol%) in ACS-grade methanol (1.0 mL per mmol of starting material).

  • Activation: Stir the solution for 10 minutes at ambient room temperature (~20 °C) to ensure complete homogenization and catalyst interaction.

  • Reagent Preparation: In a separate, foil-covered flask (to prevent photolytic radical initiation), dissolve N-bromosuccinimide (100 mol%, freshly recrystallized from water) in methanol to yield a 0.1 M solution.

  • Controlled Addition (Critical Step): Add the NBS solution dropwise to the phenolic solution over a period of 20 minutes. Causality: Rapid addition spikes the local concentration of Br⁺, leading to dibromination. Dropwise addition ensures the mono-brominated product remains the dominant species only after the NBS is fully consumed.

  • Completion & Workup: Stir for an additional 5 minutes. Concentrate the mixture in vacuo.

  • Purification: Purify the resultant residue via silica gel column chromatography (using CH₂Cl₂ or 1% MeOH in CH₂Cl₂) to isolate 2-bromo-4-methylphenol.

Workflow Step1 1. Dissolution p-Cresol + pTsOH (10 mol%) in ACS-MeOH Step2 2. Activation Stir 10 min at 20°C Step1->Step2 Step4 4. Controlled Addition Dropwise over 20 min Step2->Step4 Step3 3. Reagent Prep 0.1 M NBS in MeOH (Foil-covered) Step3->Step4 Step5 5. Completion Stir 5 min, Concentrate Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Fig 2. Validated step-by-step workflow for the mono-ortho-bromination of p-cresol using NBS.

Protocol B: Mechanochemical (Grindstone) Halogenation

For laboratories prioritizing green chemistry, 4 offers a solvent-free alternative that mitigates the loss of water-soluble crude products during traditional aqueous workups[4].

  • Preparation: Combine 4-methylphenol (1 mmol) and NBS (1.1 mmol) in an automated Agate-made electrical grinder.

  • Auxiliary Addition: Add PEG-400 (0.2 mL per mmol of substrate). Causality: Without PEG-400, the mixture forms an intractable paste, halting mass transfer. PEG-400 acts as a liquid grinding auxiliary, facilitating uniform stoichiometric interaction.

  • Grinding: Grind the mixture at 100 rpm for 30 minutes (or 7 minutes for a 10 mmol gram-scale synthesis).

  • Isolation: Extract the product directly, bypassing extensive aqueous workups that typically result in a ~10% yield loss for this specific scaffold.

Troubleshooting and Side-Reaction Mitigation

Even with optimized protocols, deviations in environmental controls can lead to distinct failure modes.

  • Over-Bromination (Formation of 2,6-dibromophenol): If TLC or GC-MS indicates multiple peaks corresponding to di- or tri-brominated species, the reaction conditions are too harsh. 2 requires verifying that the NBS addition is strictly dropwise and ensuring the reaction temperature does not exceed 20 °C[2].

  • Oxidative Side Reactions: The choice of solvent is critical. While NBS in methanol yields nuclear bromination,6 that reacting symmetrically hindered phenols with NBS in DMSO leads to oxidation via a p-benzoquinone methide intermediate[6]. Although simple 4-methylphenol largely resists side-chain bromination, utilizing DMSO can induce trace amounts of hydroxybenzaldehyde byproducts. Always utilize ACS-grade methanol or strictly non-polar solvents (like CH₂Cl₂) to maintain EAS pathways over radical oxidation.

References

  • Source: MDPI (Molecules)
  • Source: Beilstein Journal of Organic Chemistry (via PMC)
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Troubleshooting Bromination Side Reactions in Phenol Synthesis & Regioselectivity of N-bromo-t-butylamine Source: BenchChem URL

Sources

Exploratory

2,3-Dibromo-4-methylphenol (CAS 344248-97-1): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications

Executive Summary In the landscape of advanced organic synthesis and drug development, halogenated cresols serve as indispensable structural linchpins. 2,3-Dibromo-4-methylphenol (also known as 2,3-dibromo-p-cresol) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, halogenated cresols serve as indispensable structural linchpins. 2,3-Dibromo-4-methylphenol (also known as 2,3-dibromo-p-cresol) is a highly specialized brominated phenol derivative. Characterized by its unique steric and electronic environment—featuring a strongly activating hydroxyl group, a weakly activating para-methyl group, and two adjacent heavy bromine atoms—this compound is a critical intermediate for late-stage regioselective functionalization.

This whitepaper provides an authoritative analysis of 2,3-dibromo-4-methylphenol, detailing its physicochemical properties, mechanistic behavior in electrophilic aromatic substitutions (specifically the Zincke nitration), and its field-proven applications in pharmaceutical and materials science.

Physicochemical Profiling

Understanding the fundamental properties of 2,3-dibromo-4-methylphenol is crucial for predicting its solubility, reactivity, and behavior in chromatographic purification. The presence of the two bromine atoms significantly increases the molecular weight and lipophilicity of the cresol core, while the hydroxyl group maintains its capacity for hydrogen bonding.

PropertyValue / Description
Chemical Name 2,3-Dibromo-4-methylphenol
Synonyms 2,3-dibromo-p-cresol; Phenol, 2,3-dibromo-4-methyl-
CAS Number 344248-97-1[1]
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol [1]
SMILES String Cc1ccc(c(c1Br)Br)O[1]
Physical State Solid (White to light yellow powder/crystal)
Solubility Profile Low solubility in water; Highly soluble in organic solvents (DCM, EtOAc, MeOH)

Mechanistic Chemistry: Regioselectivity and the Zincke Nitration

The true synthetic value of 2,3-dibromo-4-methylphenol lies in its electronic topography. In a standard phenol ring, the hydroxyl (-OH) group strongly activates the ortho (C2, C6) and para (C4) positions toward electrophilic aromatic substitution. In this specific isomer:

  • The C4 (para) position is blocked by a methyl group.

  • The C2 (ortho) position is occupied by a bromine atom.

  • The C6 (ortho) position remains open (occupied by hydrogen).

While traditional nitration methods (e.g., using HNO₃/H₂SO₄) would typically target the open C6 position or lead to destructive over-oxidation, the Zincke nitration provides a highly selective alternative. By treating the brominated cresol with nitrous acid, the reaction selectively targets the halogenated ortho position (C2) via an ipso-attack[2]. The electron-rich ring stabilizes the intermediate Wheland complex, leading to the expulsion of the bromide ion and the installation of a nitro group, yielding 3-bromo-4-methyl-2-nitrophenol. This avoids poly-nitration and preserves the integrity of the molecular framework[2].

G SM 2,3-Dibromo-4-methylphenol (Starting Material) Reagent NaNO2 / Acetic Acid (Nitrosating Agent) SM->Reagent Solubilization Ipso Electrophilic ipso-Attack (Activation by -OH at C2) Reagent->Ipso NO+ Generation Displacement Bromide Displacement (-Br leaving group) Ipso->Displacement Rearrangement Product 3-Bromo-4-methyl-2-nitrophenol (Target Intermediate) Displacement->Product Oxidation & Yield

Mechanistic pathway of the Zincke nitration on 2,3-dibromo-4-methylphenol.

Experimental Protocol: Regioselective Zincke Nitration

To harness the ipso-substitution mechanism described above, the following self-validating protocol outlines the synthesis of 3-bromo-4-methyl-2-nitrophenol from 2,3-dibromo-4-methylphenol.

Step-by-Step Methodology
  • Substrate Solubilization:

    • Action: Dissolve 10.0 mmol (approx. 2.66 g) of 2,3-dibromo-4-methylphenol in 25 mL of glacial acetic acid in a round-bottom flask.

    • Causality: Acetic acid acts as a dual-purpose medium. It fully solubilizes the lipophilic bromocresol while serving as a mild proton source necessary to generate the active nitrosating species (NO⁺) from sodium nitrite without causing the oxidative cleavage typical of strong mineral acids.

  • Reagent Addition (Temperature Controlled):

    • Action: Chill the solution to 0–5 °C using an ice-water bath. Slowly add a solution of Sodium Nitrite (NaNO₂, 12.0 mmol) dissolved in 5 mL of distilled water dropwise over 15 minutes.

    • Causality: The generation of the nitrosyl cation is highly exothermic. Strict temperature control prevents the decomposition of the unstable NO⁺ intermediate into nitrogen oxides gas (NOx) and suppresses unselective radical side reactions.

  • Ipso-Substitution and Oxidation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.

    • Validation Check: The solution will undergo a distinct color transition (typically from pale yellow to deep red/brown). This visual cue confirms the formation of the nitroso intermediate and its subsequent oxidation to the nitro derivative, coupled with the displacement of the bromide ion.

  • Quenching and Isolation:

    • Action: Pour the reaction mixture into 100 mL of vigorously stirred ice water. Filter the resulting precipitate under a vacuum and wash with cold water.

    • Validation Check: The sudden change in solvent polarity forces the product to precipitate. TLC monitoring (using an 80:20 Hexane:Ethyl Acetate system) will show a distinct Rf​ shift. The new nitro-phenol product will run higher on the TLC plate due to intramolecular hydrogen bonding between the C1-OH and C2-NO₂ groups, which reduces its interaction with the polar silica stationary phase.

Applications in Drug Development & Materials Science

Pharmaceutical Intermediates

Brominated cresols like 2,3-dibromo-4-methylphenol are highly valued in the synthesis of complex pharmaceutical APIs. Following the Zincke nitration, the resulting nitro-cresols can be readily reduced to amino-cresols. This exact sequence is heavily utilized in the construction of complex steroid frameworks, such as the synthesis of 2-aminoestrogens from dibromoestrone derivatives, allowing structural modification without compromising the integrity of the steroid backbone[2].

Halochromic Material Development

Beyond pharmaceuticals, brominated phenol derivatives are the foundational building blocks for halochromic (pH-sensitive) dyes, such as bromocresol green and bromocresol purple. These dyes undergo reversible color changes via a mechanism of deprotonation from a single anionic form to a double anion[3]. 2,3-Dibromo-4-methylphenol can be utilized in condensation reactions with sulfobenzoic acid anhydrides to create novel, sterically hindered halochromic sensors for advanced environmental monitoring and textile-based HCl gas detection[3].

Safety, Handling, and Environmental Impact

As a halogenated phenolic compound, 2,3-dibromo-4-methylphenol requires stringent laboratory safety protocols.

  • GHS Hazards: The compound is classified as an irritant. It triggers Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

  • Mitigation: All handling, especially weighing and solubilization, must be conducted within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory, as phenolic compounds readily absorb through the skin.

  • Disposal: Due to the heavy bromine atoms, all waste containing this compound must be segregated into dedicated halogenated organic waste containers to prevent environmental contamination and comply with local EPA/EHS regulations.

References

  • Appchem. "Phenol, 2,3-dibromo-4-methyl- | 344248-97-1 | C7H6Br2O". appchemical.com.
  • Grokipedia. "Zincke nitration". grokipedia.com.
  • ResearchGate. "General colour changing mechanism of Bromocresol green". researchgate.net.
  • ChemicalBook. "3,5-DIBROMO-4-METHYLPHENOL | 13979-81-2". chemicalbook.com.

Sources

Foundational

Discovery and Isolation of Brominated Phenols from Marine Algae: A Technical Guide

Ecological Rationale & Chemical Causality Marine macroalgae, particularly red algae (Rhodophyta) such as Polysiphonia, Rhodomela, and Symphyocladia species, have evolved sophisticated chemical defense mechanisms to survi...

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Author: BenchChem Technical Support Team. Date: April 2026

Ecological Rationale & Chemical Causality

Marine macroalgae, particularly red algae (Rhodophyta) such as Polysiphonia, Rhodomela, and Symphyocladia species, have evolved sophisticated chemical defense mechanisms to survive in highly competitive, epiphyte-rich marine environments[1][2]. The cornerstone of this defense system is the biosynthesis of brominated phenols (bromophenols or BPs).

From a mechanistic standpoint, the biosynthesis is driven by marine haloperoxidases (specifically bromoperoxidases). These enzymes utilize hydrogen peroxide to oxidize abundant seawater bromide ions ( Br− ) into highly reactive electrophilic bromonium ions ( Br+ ). This intermediate subsequently attacks phenolic substrates via electrophilic aromatic substitution. The resulting bromophenols exhibit enhanced lipophilicity compared to their unhalogenated precursors, allowing them to easily penetrate the lipid bilayers of competing epiphytes, bacteria, and herbivores, thereby exerting potent cytotoxic and antimicrobial effects[2]. For drug development professionals, this evolutionary optimization presents a rich library of structurally diverse, highly bioactive scaffolds with proven membrane-permeability.

End-to-End Isolation Workflow

The isolation of bromophenols requires a workflow that accounts for their unique physicochemical properties—specifically, their dual nature of possessing polar hydroxyl groups and lipophilic heavy halogens.

IsolationWorkflow A Marine Algae Biomass (e.g., Rhodophyta) B Solvent Extraction (MeOH:DCM 1:1) A->B Lyophilize & Grind C Liquid-Liquid Partitioning (H2O vs. EtOAc) B->C Concentrate & Suspend D Size Exclusion Chromatography (Sephadex LH-20) C->D EtOAc Fraction E Reverse-Phase HPLC (C18, MeCN/H2O + 0.1% FA) D->E Phenolic Sub-fractions F Structural Elucidation (HR-ESI-MS & NMR) E->F Purified Bromophenols

Fig 1. End-to-end workflow for the extraction and isolation of marine bromophenols.

Step-by-Step Experimental Protocol

As an application scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology is optimized for the recovery of highly brominated, sensitive phenolic compounds[2][3].

Phase 1: Biomass Stabilization & Extraction
  • Lyophilization: Flash-freeze freshly collected algal biomass (e.g., Symphyocladia latiuscula) using liquid nitrogen and lyophilize to complete dryness.

    • Causality: Water heavily interferes with the extraction of lipophilic polybrominated phenols and promotes enzymatic degradation. Lyophilization halts metabolic processes and maximizes the surface area for solvent penetration.

  • Maceration: Extract the ground biomass using a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (DCM) for 48 hours in the dark at 4°C.

    • Causality: While MeOH is excellent for extracting polar polyphenols, highly brominated phenols are significantly more lipophilic[2]. DCM disrupts lipid complexes, ensuring complete solubilization of the target analytes.

Phase 2: Liquid-Liquid Partitioning
  • Solvent Evaporation: Concentrate the extract under reduced pressure (≤ 35°C) to yield a crude viscous residue.

  • Partitioning: Suspend the residue in distilled water and partition sequentially with n -hexane, followed by Ethyl Acetate (EtOAc).

    • Causality: The n -hexane step defats the extract (removing non-polar lipids and sterols). Bromophenols, due to their intermediate polarity, selectively partition into the EtOAc layer. This step effectively removes highly polar carbohydrates and salts retained in the aqueous phase.

Phase 3: Chromatographic Fractionation
  • Sephadex LH-20 Chromatography: Load the concentrated EtOAc fraction onto a Sephadex LH-20 column, eluting isocratically with 100% MeOH.

    • Causality: Sephadex LH-20 is a hydroxypropylated cross-linked dextran. In methanolic solvents, it separates molecules not just by size, but via hydrogen bonding and π−π interactions. Aromatic bromophenols interact strongly with the matrix, eluting significantly later than non-aromatic molecules of similar size. This provides a built-in validation step for enriching phenolic fractions.

Phase 4: High-Resolution Purification
  • Semi-Preparative RP-HPLC: Purify the enriched sub-fractions using a Reverse-Phase C18 column. Utilize a gradient mobile phase of Water and Acetonitrile (MeCN), both modified with 0.1% Formic Acid (FA).

    • Causality: Marine algae often produce complex mixtures of positional isomers (e.g., varying positions of bromine on the phenol ring)[2]. The C18 stationary phase resolves these isomers based on subtle hydrophobicity differences. The addition of 0.1% FA suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing and ensuring sharp, high-resolution separation.

Structural Elucidation & Self-Validating Signatures

Once isolated, the structural identity of the bromophenols must be confirmed.

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): The presence of bromine provides a distinct, self-validating isotopic signature. Bromine has two stable isotopes in nature: 79 Br (50.69%) and 81 Br (49.31%).

  • A mono-brominated compound will display a characteristic 1:1 doublet for its molecular ion [M]+ and [M+2]+ .

  • A dibrominated species will exhibit a 1:2:1 triplet ( [M]+ , [M+2]+ , [M+4]+ ). Observing this isotopic cluster instantly validates the successful isolation of a halogenated metabolite prior to NMR analysis[4].

NMR Spectroscopy: In 13 C NMR, the heavy bromine atom exerts a pronounced heavy-atom effect, typically causing a distinct shielding (upfield shift) of the directly attached carbon atom, while deshielding the adjacent ortho-carbons. 2D NMR techniques (HSQC, HMBC) are strictly required to map the exact substitution pattern of the hydroxyl and bromo groups on the aromatic ring[2][5].

Biological Efficacy & Quantitative Profiling

Marine bromophenols have demonstrated exceptional bioactivity, particularly in oncology and metabolic disease models. The electron-withdrawing nature of the bromine atoms modulates the O-H bond dissociation enthalpy, highly stabilizing the resulting phenoxyl radical after hydrogen donation, which explains their potent antioxidant capacity[6][7].

Quantitative Bioactivity Data

The following table summarizes the quantitative efficacy of key isolated bromophenols against validated therapeutic targets:

CompoundSource SpeciesAssay / TargetEfficacy (IC50 / EC50)Ref
Compound 4 Laminaria hyperborea (Epiphytes)Cytotoxicity (MOLM-13 Leukemia)6.23 μM[3]
Compound 4 Laminaria hyperborea (Epiphytes)Antioxidant (ABTS Radical)22.1 μM[3]
Compound 1.18 Polysiphonia urceolataAntioxidant (DPPH Radical)6.8 μM[6]
Lanosol butenone Osmundaria colensoiCytotoxicity (Human Leukemia)8.0 μM[6]
Compound 6 Symphyocladia latiusculaAntioxidant (DPPH Radical)9.6 μM[1]
Mechanistic Pathway

In cancer models, highly brominated phenols do not merely act as passive antioxidants; at higher concentrations, they act as pro-apoptotic agents. They achieve this by inducing intracellular Reactive Oxygen Species (ROS) generation, leading to mitochondrial membrane depolarization and the subsequent activation of the caspase cascade[3][7].

Mechanism A Marine Bromophenols B Intracellular ROS Generation A->B C PTP1B / Kinase Inhibition A->C D Mitochondrial Depolarization B->D E Caspase-3/9 Activation D->E F Apoptosis (Cancer Cells) E->F

Fig 2. Proposed apoptotic and kinase-inhibitory signaling pathways of bromophenols.

Conclusion

The discovery and isolation of brominated phenols from marine algae represent a highly promising frontier in marine pharmacognosy. By understanding the chemical causality behind their biosynthesis—specifically the lipophilic and electron-withdrawing contributions of the bromine atom—analytical chemists can design highly targeted, self-validating isolation workflows. As demonstrated by their low-micromolar efficacy against leukemia cell lines and radical species, these compounds offer a robust foundation for next-generation drug development.

References

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. National Institutes of Health (PMC). Available at:[Link]

  • Bromophenols in Marine Algae and Their Bioactivities. National Institutes of Health (PMC). Available at:[Link]

  • Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. ACG Publications. Available at:[Link]

  • Bromophenols from the Marine Red Alga Polysiphonia urceolata with DPPH Radical Scavenging Activity. Journal of Natural Products (ACS Publications). Available at:[Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. Available at:[Link]

  • Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp. ResearchGate. Available at:[Link]

Sources

Exploratory

Advanced Safety, Handling, and Remediation Protocols for 2,3-Dibromo-4-methylphenol in Pharmaceutical Development

Executive Summary & Structural Rationale 2,3-Dibromo-4-methylphenol (CAS: 344248-97-1)[1] is a highly functionalized halogenated aromatic compound utilized extensively as a critical intermediate in advanced pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2,3-Dibromo-4-methylphenol (CAS: 344248-97-1)[1] is a highly functionalized halogenated aromatic compound utilized extensively as a critical intermediate in advanced pharmaceutical synthesis. The presence of two adjacent bromine atoms on the phenolic ring imparts unique electrophilic characteristics that make it a valuable synthetic scaffold. However, these exact properties introduce profound toxicological and handling challenges.

Standard laboratory safety protocols—which often rely on passive personal protective equipment (PPE)—are fundamentally insufficient for di-halogenated phenols. This whitepaper establishes a self-validating framework for the safe handling, containment, and remediation of 2,3-dibromo-4-methylphenol, grounded entirely in its chemical kinetics and mechanistic toxicology.

Physicochemical & Toxicological Profiling

To design an effective handling system, we must first quantify the compound's hazard profile. The following table summarizes the quantitative safety data and the mechanistic rationale behind each classification.

ParameterValue / ClassificationMechanistic Rationale
CAS Registry Number 344248-97-1Unique identifier for the 2,3-dibromo-4-methyl isomer[1].
GHS Hazard Classifications H315, H319, H335, H411Electrophilic bromine atoms induce severe tissue irritation and aquatic toxicity.
Toxicity Ranking Di-halogenated > Mono-halogenatedIncreased electron capture capability correlates directly with higher cytotoxicity[2].
Endocrine Disruption High RiskStructural homology to thyroid hormones allows competitive binding to transthyretin (TTR) transport proteins[3].
Solubility Profile Soluble in Methanol, DMSOHigh lipophilicity drives rapid dermal absorption and bioaccumulation in lipid-rich tissues.

Mechanistic Toxicology

The toxicity of halogenated phenols is not merely an artifact of their acidity; it is fundamentally driven by their electron capture capabilities (2)[2]. The highly electronegative bromine atoms at the 2 and 3 positions deplete electron density from the aromatic ring, turning the molecule into a potent electron acceptor. In biological systems, this facilitates the generation of reactive oxygen species (ROS), leading to severe cellular oxidative stress.

Furthermore, di-halogenated phenolic compounds exhibit striking structural similarities to natural thyroid hormones, such as thyroxine (T4) (3)[3]. This homology allows 2,3-dibromo-4-methylphenol to competitively bind to transthyretin (TTR), triggering systemic endocrine disruption[3].

ToxicityPathway A 2,3-Dibromo-4-methylphenol Exposure B Electron Capture & ROS Generation A->B Electrophilic Br atoms C Thyroid Hormone (T4) Mimicry A->C Structural homology D Cellular Oxidative Stress B->D Lipid peroxidation E Transthyretin (TTR) Competitive Binding C->E Receptor affinity F Apoptosis / Tissue Damage D->F Toxicity cascade G Endocrine Disruption E->G Hormonal imbalance

Fig 1: Mechanistic pathways of 2,3-Dibromo-4-methylphenol toxicity and endocrine disruption.

Self-Validating Handling Protocols

To mitigate the risks associated with aerosolization and dermal absorption, handling must transition from passive reliance on gloves and masks to active, self-validating containment systems. The following protocol ensures zero-exposure during standard gravimetric and solubilization workflows.

Protocol 1: High-Containment Weighing and Solubilization

  • Environmental Isolation : Conduct all operations within a Class II Type B2 Biological Safety Cabinet (BSC) exhausted directly to the facility exterior.

    • Causality: 2,3-Dibromo-4-methylphenol particulates are highly lipophilic; standard HEPA recirculation systems can accumulate vapor-phase halophenols over time, leading to secondary laboratory exposure.

  • Triboelectric Mitigation : Pass the sealed chemical container and all transfer vessels through an ionizing anti-static bar before opening.

    • Causality: Brominated aromatics frequently exhibit high triboelectric charging. Neutralizing this charge prevents the sudden, erratic aerosolization of toxic powder upon breaking the container seal.

  • Closed-System Gravimetric Transfer : Tare a crimp-top vial equipped with a PTFE/silicone septum. Transfer the solid into the vial, seal it immediately, and record the final mass.

    • Causality: Weighing by difference in a permanently closed system ensures zero exposure to the ambient laboratory environment during transport to the solvent station.

  • In-Situ Solubilization : Inject the designated anhydrous solvent (e.g., DMSO or Methanol) directly through the PTFE septum using a gas-tight syringe.

    • Causality: Solubilizing within the sealed vial eliminates the risk of dry powder inhalation and provides a self-contained, ready-to-use stock solution.

  • Validation Check : Visually confirm complete dissolution and perform a secondary gravimetric check of the total system mass.

    • Causality: A stable mass confirms that no solvent volatilization or aerosol leakage occurred during the injection process, validating the physical integrity of the containment.

Advanced Decontamination & Remediation Workflows

Traditional spill cleanup methods (e.g., sweeping or simple solvent wiping) are inadequate for halogenated phenols and often spread the contamination. Oxidative degradation is required, but it must be meticulously controlled. Incomplete oxidation of bromophenols can yield brominated benzoquinones and dimerized byproducts that are significantly more toxic than the parent compound (4)[4]. Therefore, remediation protocols must guarantee >70% dehalogenation[4].

Protocol 2: Photocatalytic Spill Remediation Workflow

  • Primary Containment : Immediately surround and cover the spill with inert siliceous earth (diatomaceous earth).

    • Causality: Siliceous earth physically traps the lipophilic compound without introducing reactive organic substrates that could form secondary toxic byproducts.

  • Catalytic Oxidative Quenching : Apply a slurry of titanium dioxide (TiO2) nanoparticles suspended in a 3% H2O2 solution directly over the absorbed spill.

    • Causality: TiO2 serves as a semiconductor catalyst that, when activated, drives the degradation process (5)[5].

  • UVB Activation & PCET Cleavage : Irradiate the treated area with a portable UVB (320 nm) source for a minimum of 20 minutes.

    • Causality: UVB activates the TiO2 clusters, generating hydroxyl radicals (˙OH). These radicals initiate a highly efficient proton-coupled electron transfer (PCET) mechanism that cleaves the aromatic ring, preventing the formation of toxic dimers[4][5].

  • Self-Validating Clearance : Swab the decontaminated surface with a methanol-soaked matrix. Extract the swab and analyze via LC-MS/MS targeting the parent mass (m/z ~266).

    • Causality: Only analytical mass spectrometry can validate that the surface concentration has been reduced below the threshold of toxicological concern (TTC), proving the remediation was successful.

RemediationWorkflow S1 Spill Containment (Inert Siliceous Earth) S2 TiO2 / UV Photocatalysis Application S1->S2 Apply oxidants S3 Hydroxyl Radical (˙OH) Generation S2->S3 Catalytic activation S4 Proton-Coupled Electron Transfer (PCET) S3->S4 Prevent toxic dimers S5 Aromatic Ring Cleavage (>70% Dehalogenation) S4->S5 Complete degradation S6 LC-MS/MS Clearance Validation S5->S6 Self-validating check

Fig 2: Self-validating photocatalytic remediation workflow for halogenated phenol spills.

References

  • 2,3-Dibromo-4-methylphenol/CAS:344248-97-1 Source: HXChem URL
  • Theoretical insights into the gaseous and heterogeneous reactions of halogenated phenols with ˙OH radicals: mechanism, kinetics and role of (TiO2)
  • Ozone mechanism, kinetics, and toxicity studies of halophenols: Theoretical calculation combined with toxicity experiment Source: PubMed / NIH URL
  • Persistent Toxic Burdens of Halogenated Phenolic Compounds in Humans and Wildlife Source: ResearchGate URL
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process Source: PMC / NIH URL

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 2,3-Dibromo-4-methylphenol and Its Isomers: Focus on Melting and Boiling Points

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide addresses the physical properties, specifically the melting and bo...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide addresses the physical properties, specifically the melting and boiling points, of 2,3-Dibromo-4-methylphenol. Recognizing the challenges in sourcing experimental data for this specific isomer, this document provides a comprehensive overview of available data for structurally related isomers, alongside a detailed exposition of the experimental methodologies required for their determination. This approach is designed to equip researchers with the necessary context and practical knowledge to handle and characterize these compounds.

Introduction: The Significance of Physical Properties in Brominated Phenols

Brominated phenols represent a class of compounds with significant industrial and pharmaceutical relevance. Their utility as flame retardants, disinfectants, and synthetic intermediates in drug discovery underscores the importance of a thorough understanding of their physicochemical properties. The melting and boiling points are fundamental physical constants that provide a preliminary indication of a compound's purity and are critical for process design, formulation development, and quality control.

The specific substitution pattern of bromine atoms and the methyl group on the phenol ring significantly influences the intermolecular forces, and consequently, the melting and boiling points. Factors such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces are all at play. For instance, the position of the hydroxyl group relative to the bulky bromine atoms can affect the extent of intermolecular hydrogen bonding, a key determinant of these physical properties.

Physical Properties of 2,3-Dibromo-4-methylphenol: An Overview

As of the latest data available, experimental values for the melting and boiling points of 2,3-Dibromo-4-methylphenol (CAS No. 344248-97-1) are not well-documented in readily accessible scientific literature and databases.[1] This absence of data highlights a potential research gap and necessitates a comparative analysis with its isomers to estimate its likely physical state and thermal behavior.

Comparative Analysis of Dibromo-4-methylphenol Isomers

To provide a valuable context for researchers, the following table summarizes the available melting and boiling point data for various isomers of dibromo-methylphenol. This comparative data is essential for understanding the structure-property relationships within this class of compounds.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
2,3-Dibromo-4-methylphenol 344248-97-1 Data not available Data not available
2,6-Dibromo-4-methylphenol2432-14-649-50235.8 (at 760 mmHg)[2]
2,4-Dibromo-3-methylphenol13321-75-0Data not availableData not available
3,5-Dibromo-4-methylphenol13979-81-2Data not availableData not available
4-Bromo-3-methylphenol*14472-14-159-61142-145 (at 23 mmHg)

Note: 4-Bromo-3-methylphenol is a monobrominated isomer included for comparative purposes.

The available data for 2,6-Dibromo-4-methylphenol indicates that it is a solid at room temperature. The significant difference in the boiling point of 4-Bromo-3-methylphenol under reduced pressure suggests that these compounds are relatively high-boiling liquids or low-melting solids.

Experimental Determination of Melting and Boiling Points

Given the lack of available data for 2,3-Dibromo-4-methylphenol, experimental determination is paramount for any research involving this compound. The following sections provide detailed, field-proven protocols for accurately measuring these critical physical properties.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack into a capillary tube (1-2 mm height) A->B Ensure uniform packing C Place capillary in melting point apparatus B->C Transfer D Heat slowly (1-2 °C/min near expected MP) C->D E Record T1 (first liquid appears) D->E F Record T2 (all solid disappears) E->F G Report melting range (T1 - T2) F->G Calculate H Compare with literature or use for purity assessment G->H

Caption: Workflow for the determination of the melting point of a solid organic compound.

  • Sample Preparation:

    • Ensure the sample of 2,3-Dibromo-4-methylphenol is thoroughly dried to remove any solvent, as residual solvent can depress the melting point.

    • Place a small amount of the crystalline solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Take a capillary tube sealed at one end and tap the open end into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus for accurate measurements.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.

    • For an accurate measurement, start heating the block at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely.

    • The melting point is reported as the range from T₁ to T₂.

  • Trustworthiness and Self-Validation:

    • A sharp melting range (0.5-1 °C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

    • To validate the measurement, a mixed melting point determination can be performed. If a sample is mixed with a known pure standard and the melting point is not depressed or broadened, the two substances are likely identical.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Add a few drops of liquid to a small test tube B Place a sealed capillary tube (open end down) into the test tube A->B C Attach the test tube to a thermometer B->C D Immerse in a heating bath C->D E Heat the bath gently D->E Begin Heating F Observe a rapid stream of bubbles from the capillary E->F G Remove heat and allow to cool F->G H Record the temperature when the bubble stream stops and liquid enters the capillary G->H I The recorded temperature is the boiling point H->I Final Value J Correct for atmospheric pressure if necessary I->J

Caption: Workflow for the micro-determination of the boiling point of a liquid organic compound.

  • Sample Preparation and Apparatus Setup:

    • Place a few drops of the liquid 2,3-Dibromo-4-methylphenol into a small, clean test tube (e.g., a Durham tube).

    • Take a capillary tube and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the liquid.

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a beaker of mineral oil or a heating block) ensuring that the sample is below the level of the heating medium.

  • Measurement:

    • Begin heating the bath gently while stirring to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

    • Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

  • Trustworthiness and Self-Validation:

    • The principle behind this method is that the rapid stream of bubbles indicates that the vapor pressure of the liquid is equal to the external pressure. As the liquid cools, the point at which it re-enters the capillary is the precise temperature where the internal vapor pressure equals the external atmospheric pressure.

    • For high accuracy, it is essential to record the atmospheric pressure at the time of the experiment and, if necessary, apply a correction to determine the normal boiling point (the boiling point at 1 atm or 760 mmHg).

Conclusion

While the experimental melting and boiling points for 2,3-Dibromo-4-methylphenol are not currently available in the public domain, this guide provides a robust framework for their determination. By understanding the physical properties of related isomers and by applying the detailed experimental protocols outlined herein, researchers and drug development professionals can confidently characterize this and other novel compounds. The accurate determination of these fundamental physical constants is a critical first step in the journey of chemical synthesis, process development, and pharmaceutical innovation.

References

  • PubChem. 2,4-Dibromo-3-methylphenol. Available at: [Link]

  • Cheméo. Chemical Properties of Phenol, 2,6-dibromo-4-methyl- (CAS 2432-14-6). Available at: [Link]

  • PubChem. 2,3-Dibromo-4-methylpentane. Available at: [Link]

  • Chemical Synthesis Database. 2,6-dibromo-4-methylphenol. Available at: [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. 3,5-Dibromo-4-methylphenol. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Available at: [Link]

  • NIST. Phenol, 2-bromo-4-methyl-. Available at: [Link]

  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]

  • ResearchGate. 4,6-Dibromo-2,3-dimethylphenol. Available at: [Link]

  • Google Patents. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • ACS Publications. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-thio-β-d-galactopyranoside. Available at: [Link]

  • NIST. 4-Bromo-2-methylphenol. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective and Exhaustive Suzuki-Miyaura Cross-Coupling of 2,3-Dibromo-4-methylphenol

Executive Summary & Mechanistic Rationale 2,3-Dibromo-4-methylphenol is a highly versatile, yet challenging, polyhalogenated building block used in the synthesis of complex biaryls, advanced materials, and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,3-Dibromo-4-methylphenol is a highly versatile, yet challenging, polyhalogenated building block used in the synthesis of complex biaryls, advanced materials, and pharmaceutical intermediates. The primary challenge in utilizing this substrate lies in differentiating the two adjacent carbon-bromine bonds (C2 and C3) during palladium-catalyzed cross-coupling.

As an Application Scientist, understanding the causality behind the reactivity is critical for designing a successful experiment. The regioselectivity of this substrate is governed by a delicate interplay of steric hindrance and electronic deactivation :

  • Steric Factors: The C2-Br bond is sandwiched between the hydroxyl group (C1) and the adjacent bromine (C3), making it significantly more sterically encumbered than the C3-Br bond, which is flanked by a bromine and a methyl group[1].

  • Electronic Factors: Under the basic conditions required for Suzuki-Miyaura coupling, the phenol is deprotonated to form a phenoxide anion. The phenoxide oxygen is a powerful electron-donating group that pushes electron density into the aromatic ring. This dramatically increases the electron density at the ortho (C2) position, raising the activation energy required for the oxidative addition of the Palladium(0) catalyst.

Consequently, the C3-Br bond, being meta to the phenoxide and less sterically shielded, undergoes oxidative addition much faster. By tuning the equivalents of boronic acid, the basicity of the reaction medium, and the steric bulk of the ligand, researchers can precisely control whether the reaction yields a regioselective mono-coupled product or an exhaustive di-coupled product[2],[3].

Reaction Pathway & Decision Matrix

The following workflow illustrates the logical decision tree for functionalizing 2,3-dibromo-4-methylphenol.

Workflow SM 2,3-Dibromo-4-methylphenol (Starting Material) Base Base Addition (K2CO3) Phenoxide Formation SM->Base Decision Target Coupling? Base->Decision Mono Regioselective Mono-Coupling (C3 Position) Decision->Mono Mono-aryl Di Exhaustive Di-Coupling (C2 & C3 Positions) Decision->Di Di-aryl CondMono 1.0 eq Boronic Acid Pd(PPh3)4, 70°C Mono->CondMono CondDi 2.5 eq Boronic Acid Pd(dppf)Cl2, 100°C Di->CondDi ProdMono 3-Aryl-2-bromo-4-methylphenol (Major Product) CondMono->ProdMono ProdDi 2,3-Diaryl-4-methylphenol (Major Product) CondDi->ProdDi

Workflow for regioselective vs. exhaustive Suzuki-Miyaura coupling.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the quantitative optimization data for achieving either high C3-regioselectivity or exhaustive di-arylation. The use of a 1,4-dioxane/water solvent system is critical, as it enhances the solubility of the aryl-boronic acids and stabilizes the crucial Pd-hydroxo intermediate during the transmetalation step[4].

EntryTarget ProductBoronic Acid (eq.)Catalyst (5 mol%)Base (2.0 eq.)Solvent (v/v 4:1)Temp (°C)Yield (%)C3:C2 Selectivity
1Mono-aryl (C3)1.0Pd(PPh₃)₄K₂CO₃Dioxane/H₂O7082>95:5
2Mono-aryl (C3)1.0Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O707685:15
3Mono-aryl (C3)1.0Pd(PPh₃)₄Cs₂CO₃DMF/H₂O806570:30
4Di-aryl (C2, C3)2.5Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10089N/A (Exhaustive)

Note: Stronger bases (Cs₂CO₃) and bidentate ligands (dppf) accelerate oxidative addition at the sterically hindered C2 position, reducing regioselectivity but proving essential for exhaustive di-coupling.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes observable causality and quality control checkpoints.

Protocol A: Regioselective Mono-Arylation (C3 Position)

Objective: Synthesize 3-aryl-2-bromo-4-methylphenol with >95% regioselectivity.

Reagents:

  • 2,3-Dibromo-4-methylphenol (1.0 mmol)

  • Phenylboronic acid (1.0 mmol)[3]

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1, 10 mL), strictly degassed.

Step-by-Step Procedure:

  • Preparation of the Catalytic Environment: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-4-methylphenol, phenylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen over stronger bases to maintain a mild deprotonation equilibrium, preventing premature activation of the sterically hindered C2-Br bond.

  • Degassing (Critical Step): Add the 1,4-dioxane/water mixture. Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction Execution: Heat the reaction mixture to 70°C for 12 hours.

    • Validation Checkpoint 1 (Visual): The reaction should transition from a bright yellow suspension to a homogeneous deep orange/amber solution within 30 minutes. If the solution turns opaque black, Pd-black has precipitated, indicating oxygen contamination or ligand dissociation.

  • Workup: Cool to room temperature. Quench with 1M HCl (5 mL) to re-protonate the phenoxide. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography (Hexanes/EtOAc).

    • Validation Checkpoint 2 (NMR): In the ¹H NMR spectrum of the purified product, the C4-methyl singlet will shift upfield (e.g., from ~2.4 ppm to ~2.1 ppm) due to the anisotropic shielding cone of the newly introduced C3-aryl ring. The presence of a single methyl resonance confirms high regioselectivity.

Protocol B: Exhaustive Di-Arylation (C2 & C3 Positions)

Objective: Synthesize 2,3-diaryl-4-methylphenol by overcoming the steric hindrance at the C2 position.

Reagents:

  • 2,3-Dibromo-4-methylphenol (1.0 mmol)

  • Phenylboronic acid (2.5 mmol)

  • Pd(dppf)Cl₂ (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (3.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1, 10 mL), degassed.

Step-by-Step Procedure:

  • Setup: Combine the starting material, an excess of phenylboronic acid (2.5 eq.), and Cs₂CO₃ in a Schlenk flask.

    • Causality: The excess boronic acid drives the equilibrium of the second, much slower transmetalation step. Cs₂CO₃ provides the strong basicity required to overcome the electronic deactivation of the phenoxide at the C2 position[2].

  • Solvent & Catalyst: Add the degassed solvent mixture, followed by Pd(dppf)Cl₂ under Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step, a common bottleneck for sterically congested biaryls.

  • Reaction Execution: Heat the mixture to a vigorous reflux (100°C) for 24 hours.

    • Validation Checkpoint 1 (TLC): Monitor via TLC. You will observe the rapid formation of the mono-coupled intermediate (higher Rf), which will slowly convert to the di-coupled product (lower Rf due to increased molecular weight and polarity changes). The reaction is complete when the intermediate spot disappears.

  • Workup: Proceed with the acidic quench and extraction as described in Protocol A.

References

  • Benchchem. "Application Notes and Protocols for the Use of 2,3-Dibromophenol in Organic Synthesis - Benchchem."
  • PMC / National Institutes of Health. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies."
  • Journal of the American Chemical Society - ACS Publications. "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols."
  • The Journal of Organic Chemistry - ACS Publications. "Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes."

Sources

Application

Application Note: Regioselective Sonogashira Cross-Coupling of 2,3-Dibromo-4-methylphenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the controlled mono- and bis-alkynylation of 2,3-dibromo-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the controlled mono- and bis-alkynylation of 2,3-dibromo-4-methylphenol, emphasizing the mechanistic causality behind catalyst and solvent selection.

Mechanistic Rationale & Regioselectivity

The 1[1] is a cornerstone reaction in medicinal chemistry for constructing C(sp2)−C(sp) bonds. When applying this methodology to 2,3-dibromo-4-methylphenol , chemists face a complex regioselectivity challenge due to the presence of two adjacent bromine atoms with distinct electronic and steric environments.

The Causality of Site-Selectivity

In palladium-catalyzed cross-couplings, the rate-determining step is typically the oxidative addition of the Pd0 complex into the aryl halide bond. This step is kinetically favored at the most electron-deficient and least sterically hindered C−Br bond, as supported by 2 [2].

  • Electronic Effects: The hydroxyl ( −OH ) group at C1 is a strong electron-donating group (EDG) via resonance. This significantly increases the electron density at the ortho position (C2), deactivating the C2-Br bond toward oxidative addition. Conversely, the C3-Br bond is meta to the hydroxyl group, making it relatively more electron-deficient and highly reactive.

  • Steric Effects: The C2 position is flanked by the hydroxyl group and the C3-Br atom, creating a highly congested steric environment. While C3 is also hindered (flanked by C2-Br and C4-methyl), the overwhelming electronic deactivation at C2 dictates that C3 is the kinetically favored site for mono-alkynylation , a principle similarly observed in 3 [3].

Workflow & Reaction Pathways

Sonogashira_Workflow SM 2,3-Dibromo-4-methylphenol (Starting Material) Cat_Activation Pd(II) → Pd(0) Activation + CuI Transmetalation SM->Cat_Activation Pd Catalyst, Base Degassed Solvent Path_C3 Pathway A: C3-Alkynylation (Sterically/Electronically Favored) Cat_Activation->Path_C3 Oxidative Addition at C3-Br Path_C2 Pathway B: C2-Alkynylation (Disfavored, Electron-Rich) Cat_Activation->Path_C2 Oxidative Addition at C2-Br Product_Mono Regioselective Mono-alkyne (Toluene, 50°C, 1.1 eq Alkyne) Path_C3->Product_Mono Mild Conditions Product_Bis Bis-alkynylated Phenol (DMF, 80°C, 2.5 eq Alkyne) Path_C2->Product_Bis Forced Conditions Product_Mono->Product_Bis Excess Alkyne Elevated Heat

Workflow of regioselective vs. exhaustive Sonogashira coupling of 2,3-Dibromo-4-methylphenol.

Experimental Design & Optimization Data

Solvent polarity plays a critical role in stabilizing the transition states of the oxidative addition. As detailed in recent 4 [4], highly polar solvents (like DMF) accelerate the reaction but erode regioselectivity. Non-polar solvents (like Toluene) slow the reaction but maximize selectivity for the C3 position.

Table 1: Optimization of Regioselective Mono-alkynylation

EntryCatalyst System (5 mol%)SolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Regioselectivity (C3:C2)
1 Pd(PPh3​)2​Cl2​ / CuI DMF Et3​N 25126070:30
2 Pd(PPh3​)2​Cl2​ / CuI THF Et3​N 25124585:15
3 Pd(PPh3​)4​ / CuI Toluene iPr2​NH 501682>95:5
4 Pd(dppf)Cl2​ / CuI DMF Et3​N 802491N/A (Bis-alkynylation)

Data represents optimized parameters synthesized from standard dibromophenol cross-coupling methodologies.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checks are met.

Protocol A: Regioselective Synthesis of 3-Alkynyl-2-bromo-4-methylphenol

Objective: High-yielding mono-substitution at the C3 position.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-Dibromo-4-methylphenol (1.0 equiv, 1.0 mmol), Pd(PPh3​)4​ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling.

  • Causality: Oxygen must be rigorously excluded. In the presence of O2​ , Cu(I) oxidizes to Cu(II) , which rapidly catalyzes the Glaser homocoupling of the terminal alkyne, consuming your reagent and creating difficult-to-separate byproducts.

Step 2: Solvent & Base Addition

  • Inject anhydrous, degassed Toluene (5.0 mL) and diisopropylamine (DIPA) (2.0 equiv, 2.0 mmol) via syringe.

  • Causality: Toluene is chosen over DMF to minimize the solvent-induced stabilization of the more polar, disfavored C2-oxidative addition transition state, thereby maximizing C3 regioselectivity. DIPA acts as the base to neutralize the generated HBr .

Step 3: Alkyne Addition & Reaction Execution

  • Slowly add the terminal alkyne (1.1 equiv, 1.1 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 50°C and stir for 16 hours.

  • Validation Check: Upon reaching 50°C, the suspension should transition from a pale yellow to a dark brown/black homogeneous solution within 30-45 minutes. This color shift visually validates the reduction of Pd(II) to the active Pd(0) species and its entry into the catalytic cycle.

Step 4: Workup & Self-Validation

  • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check (TLC): Spot the crude mixture against the starting material (Hexanes:EtOAc 80:20). The starting material ( Rf​≈0.6 ) should be consumed. A new, strongly UV-active spot ( Rf​≈0.4 ) indicates the mono-alkynylated product. If a highly fluorescent spot appears at Rf​≈0.2 under 365 nm UV light, it indicates over-reaction to the bis-alkynylated byproduct.

Protocol B: Exhaustive Bis-Alkynylation (2,3-Bisalkynyl-4-methylphenol)

Objective: Complete substitution at both C2 and C3 positions.

Step 1: Setup for Harsher Conditions

  • In a Schlenk flask, combine 2,3-Dibromo-4-methylphenol (1.0 mmol), Pd(dppf)Cl2​ (10 mol%), and CuI (20 mol%). Degas via vacuum/argon cycles.

  • Causality: Pd(dppf)Cl2​ is utilized here instead of Pd(PPh3​)4​ . The bidentate dppf ligand provides a wider bite angle and greater electron density to the palladium center, which is necessary to force the difficult oxidative addition into the sterically hindered and electronically deactivated C2-Br bond.

Step 2: Reaction Execution

  • Add degassed DMF (5.0 mL) and Triethylamine ( Et3​N , 4.0 equiv).

  • Add the terminal alkyne in excess (2.5 to 3.0 equiv).

  • Heat the reaction to 80°C for 24 hours.

  • Validation Check: The reaction requires elevated temperatures. Monitor via TLC or LC-MS. The intermediate mono-alkynylated species must be fully consumed before quenching. Extended conjugation in the bis-alkynylated product will result in distinct fluorescence under long-wave (365 nm) UV light.

Troubleshooting & Quality Control

  • Issue: High levels of Glaser Homocoupling (Alkyne Dimer).

    • Cause: Trace oxygen in the system or excessively fast addition of the alkyne.

    • Solution: Sparge solvents with Argon for at least 30 minutes prior to use. Add the alkyne via a syringe pump over 1 hour to keep the local concentration low.

  • Issue: Poor Conversion to Mono-alkyne.

    • Cause: Catalyst poisoning or inactive CuI .

    • Solution: Ensure CuI is purified (should be a white powder, not green/brown). If CuI is oxidized, dissolve in boiling water, treat with activated charcoal, filter, and precipitate with KI .

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at:[Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at:[Link]

  • Panda, et al. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at:[Link]

Sources

Method

Application Note & Protocol: Synthesis of 2-Bromo-4-methylphenol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The synthesis of 2-bromo-4-methylphenol (a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of 2-bromo-4-methylphenol (a critical intermediate in pharmaceutical development and agrochemical synthesis) is traditionally achieved via the electrophilic bromination of p-cresol (4-methylphenol). Conventional methods utilizing molecular bromine ( Br2​ ) suffer from severe drawbacks, including high toxicity, low atom economy, and the generation of corrosive hydrogen bromide gas as a byproduct.

This application note details a highly optimized, green-chemistry approach utilizing oxidative bromination in a liquid-liquid two-phase system . By leveraging aqueous hydrobromic acid (HBr) and hydrogen peroxide ( H2​O2​ ), the active brominating species is generated in-situ. This method offers superior regioselectivity, eliminates the need for hazardous Br2​ handling, and yields water as the only stoichiometric byproduct[1]. For researchers requiring small-scale, solvent-free synthesis, an alternative mechanochemical protocol using N-bromosuccinimide (NBS) is also provided[2].

Mechanistic Rationale & Directing Effects

The transformation relies on Electrophilic Aromatic Substitution (EAS). The regioselectivity of the bromination is dictated by the existing substituents on the aromatic ring:

  • Hydroxyl Group (-OH): Strongly activating and ortho/para-directing due to resonance electron donation.

  • Methyl Group (-CH₃): Weakly activating and ortho/para-directing via hyperconjugation.

Because the para-position relative to the hydroxyl group is sterically blocked by the methyl group, the incoming electrophile is directed exclusively to the ortho-position.

In the oxidative protocol, H2​O2​ oxidizes HBr to generate a bromonium-equivalent electrophile ( Br+ ) in-situ. To prevent over-bromination (yielding 2,6-dibromo-4-methylphenol), the oxidant ( H2​O2​ ) is utilized as the limiting reagent (0.9 equivalents), forcing the reaction to arrest at mono-bromination[1].

Reaction Pathway Visualization

Mechanism cluster_0 In-situ Electrophile Generation HBr HBr (Aqueous) Br_plus Bromonium Ion [Br+] HBr->Br_plus Oxidation H2O2 H2O2 (Oxidant) H2O2->Br_plus Wheland Wheland Intermediate (ortho-attack) Br_plus->Wheland p_cresol p-Cresol (4-Methylphenol) p_cresol->Wheland + [Br+] Product 2-Bromo-4-methylphenol Wheland->Product - H+ (Aromatization)

Fig 1: Electrophilic aromatic substitution pathway via in-situ bromonium ion generation.

Primary Protocol: Oxidative Bromination (Two-Phase System)

This protocol is adapted from the optimized parameters established for scalable, industrial-friendly synthesis[1]. Every step is designed as a self-validating system to ensure reproducibility.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Mix 0.0435 mol p-cresol + 0.174 mol 40% HBr Step2 2. Thermal Equilibration Heat reactor to 45 °C Step1->Step2 Step3 3. Controlled Oxidation Dropwise 30% H2O2 (0.039 mol) over 2.5 h Step2->Step3 Step4 4. Reaction Maturation Stir for 30 min at 45 °C Step3->Step4 QC1 Caution: Highly Exothermic Step3->QC1 Step5 5. Phase Separation Isolate the heavy organic layer Step4->Step5 QC2 QC: Monitor by TLC/GC Step4->QC2 Step6 6. Purification Fractional Distillation (109-114 °C @ 30 mmHg) Step5->Step6

Fig 2: Step-by-step workflow for the oxidative bromination of p-cresol.

Step-by-Step Methodology
  • Reactor Assembly: Equip a 250-mL borosilicate glass reactor with a six-blade turbine impeller, baffles, a dropping funnel, and a water condenser. Route the outgoing gases through a caustic scrubber to neutralize any trace volatilized halogens[1].

  • Substrate Loading: Charge the reactor with p-cresol (0.0435 mol) and 40% aqueous hydrobromic acid (0.174 mol, 4.0 equiv). The system will naturally form a liquid-liquid biphasic mixture.

  • Thermal Equilibration: Immerse the reactor in a constant-temperature bath set precisely to 45 °C .

    • Causality: Temperature control is the most critical variable. At 20 °C, the activation energy for HBr oxidation is insufficient. Above 55 °C, H2​O2​ decomposes rapidly, and over-oxidation degrades the product[1].

  • Controlled Oxidation: Charge the dropping funnel with 30% aqueous hydrogen peroxide (0.039 mol, 0.9 equiv). Add the oxidant dropwise over 2.5 hours .

    • Causality: The sub-stoichiometric ratio (1.0:0.9 of substrate to oxidant) mathematically restricts the reaction to mono-bromination. The slow, 2.5-hour addition rate manages the exothermic generation of the active bromonium species, maintaining a low steady-state concentration to prevent polyhalogenation[1].

  • Maturation: Continue stirring the mixture for an additional 0.5 hours at 45 °C to ensure complete consumption of the generated electrophile.

  • Phase Separation & Isolation: Halt agitation and allow the phases to separate. Decant the lower organic layer.

  • Purification: Purify the crude organic layer via fractional distillation under reduced pressure. Collect the fraction boiling at 109−114 °C at 29−31 mmHg [1].

    • Self-Validation: The isolated yield should approximate 97% (based on H2​O2​ conversion), yielding an off-white solid upon cooling to room temperature.

Optimization Data: Effect of Temperature

The following table summarizes the thermodynamic boundaries of the oxidative bromination protocol[1]:

Temperature (°C)Conversion of p-Cresol (%)SelectivityMechanistic Consequence
20 17>99%Insufficient thermal energy to drive HBr oxidation.
45 89 99.6% Optimal kinetic rate; high selectivity for mono-bromination.
55 71DecreasedYield drops due to rapid H2​O2​ decomposition and over-oxidation.

Alternative Protocol: Mechanochemical Halogenation

For analytical scale synthesis or laboratories lacking specialized distillation equipment, a solvent-free "grindstone chemistry" approach utilizing N-bromosuccinimide (NBS) provides a highly efficient alternative[2].

  • Reagent Milling: In an agate mortar, combine p-cresol (1.0 mmol) and NBS (1.0 mmol). Add 0.2 mL of Polyethylene Glycol 400 (PEG-400) to act as a liquid-assisted grinding medium[2].

  • Mechanochemical Activation: Grind the mixture electrically or manually with a pestle at 100 rpm.

    • Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using 0.25 mm silica gel aluminum plates (60F-254), visualized under UV light (254 nm)[2].

  • Chromatographic Purification: Upon complete conversion, add 1 g of silica gel (230-400 mesh) directly to the mortar to create a dry slurry. Subject the slurry to flash chromatography, eluting with an EtOAc-petroleum ether gradient to isolate the pure 2-bromo-4-methylphenol[2].

Analytical Characterization

To validate the integrity of the synthesized 2-bromo-4-methylphenol, compare analytical outputs against the following established benchmarks[1][2]:

  • Physical State: Off-white solid (at standard room temperature).

  • Melting Point: 57–59 °C[2].

  • Boiling Point: 109−114 °C at 29−31 mmHg[1].

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.27 (s, 3H, Ar-CH₃), 5.36 (s, 1H, -OH), 6.91 (d, J = 8.2 Hz, 1H, Ar-H), 7.01 (dd, J₁ = 1.4 Hz, J₂ = 8.2 Hz, 1H, Ar-H), 7.27 (m, 1H, Ar-H)[2].

  • Mass Spectrometry (EI, 70 eV): m/z 186 (M⁺, ⁸¹Br isotope), 188 (M⁺+2, ⁷⁹Br isotope) reflecting the characteristic 1:1 isotopic ratio of mono-brominated compounds[3].

Sources

Application

Advanced Application Notes: Regioselective Palladium-Catalyzed C–C Bond Formation with 2,3-Dibromo-4-methylphenol

Executive Summary The synthesis of complex, multi-substituted aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Polyhalogenated phenols, specifically 2,3-dibromo-4-methylphenol (CAS: 344...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, multi-substituted aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Polyhalogenated phenols, specifically 2,3-dibromo-4-methylphenol (CAS: 344248-97-1) , serve as highly versatile bi-functional building blocks. The presence of two adjacent bromine atoms and a directing hydroxyl group presents a unique opportunity for sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings) [4].

This application note provides an in-depth, self-validating guide to achieving precise regiocontrol during the C–C bond formation of 2,3-dibromo-4-methylphenol, detailing the mechanistic causality behind experimental choices to empower senior researchers in optimizing their synthetic workflows.

Mechanistic Principles & Regioselectivity Matrix

Achieving mono-substitution on a di-halogenated ring requires exploiting the differential reactivity of the C–X bonds. In 2,3-dibromo-4-methylphenol, the regioselectivity of the initial oxidative addition by the Pd(0) catalyst is governed by a delicate interplay of steric hindrance and electronic deactivation [1].

The Causality of C3-Preference

When subjected to standard cross-coupling conditions, the C3-Br bond reacts preferentially over the C2-Br bond.

  • Electronic Factors (Primary Driver): The hydroxyl (-OH) group is a strong electron-donating group (EDG) via resonance (+M effect), which significantly increases the electron density at the ortho (C2) and para (C4) positions. Because oxidative addition of the electron-rich Pd(0) species is favored at more electron-deficient bonds, the C2 position is electronically deactivated. The C3 position, being meta to the -OH group, remains relatively electron-deficient and undergoes oxidative addition much faster.

  • Steric Factors: Both positions are sterically encumbered. C2-Br is flanked by the -OH group and the C3-Br, while C3-Br is flanked by the C2-Br and the C4-methyl group. However, the rigid, planar nature of the -OH group (especially if hydrogen-bonded or deprotonated) creates a more restrictive steric environment at C2 compared to the freely rotating C4-methyl group at C3.

If C2-substitution is specifically required, the electronic landscape must be inverted by converting the -OH group into a strongly electron-withdrawing triflate, or by utilizing specialized bidentate ligands that coordinate to the oxygen atom to direct the palladium center to the C2 position[2].

RegioLogic Start 2,3-Dibromo-4-methylphenol Target: Mono-coupling Q1 Desired Substitution Position? Start->Q1 C3_Path C3 Position (Electronic Control) Q1->C3_Path Meta to OH C2_Path C2 Position (Directing Group Control) Q1->C2_Path Ortho to OH Cond_C3 Standard Suzuki/Sonogashira Pd(PPh3)4, K2CO3, Dioxane/H2O (C3-Br is more electron-deficient) C3_Path->Cond_C3 Cond_C2 1. Protect OH as directing ether 2. Use specialized bidentate ligands 3. Base: Cs2CO3 C2_Path->Cond_C2 Result_C3 3-Substituted-2-bromo-4-methylphenol (Major Product >90%) Cond_C3->Result_C3 Result_C2 2-Substituted-3-bromo-4-methylphenol (Requires Optimization) Cond_C2->Result_C2

Figure 1: Decision matrix for regioselective cross-coupling of 2,3-dibromo-4-methylphenol.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the catalytic cycle and prevent common failure modes such as catalyst poisoning, homocoupling, or over-arylation.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Arylation)

This protocol utilizes a mild base to prevent the complete deprotonation of the phenol, which would otherwise form a highly electron-rich phenoxide that stalls oxidative addition [3].

Reagents:

  • 2,3-Dibromo-4-methylphenol (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.05 eq) — Causality: Strict stoichiometric control prevents di-arylation.

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Solvent Degassing: Sparge the Dioxane/H₂O mixture with ultra-pure N₂ for 30 minutes. Causality: Dissolved O₂ rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids.

  • Reaction Assembly: In a flame-dried Schlenk flask under N₂, combine the phenol substrate, arylboronic acid, and K₂CO₃. Add the degassed solvent.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive flow of N₂. Seal and heat to 80 °C.

  • Self-Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in EtOAc, and perform TLC (Hexanes:EtOAc 8:2).

    • Validation: You should observe the consumption of the starting material ( Rf​≈0.6 ) and the appearance of a single new UV-active spot ( Rf​≈0.4 ).

    • Troubleshooting: If a third, highly polar spot appears near the baseline, di-arylation is occurring. Immediately cool the reaction to 60 °C to enhance kinetic regiocontrol.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (10 mL) to neutralize the base and protonate the phenol. Extract, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Regioselective at C3-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Base/Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-2-bromo-4-methylphenol RedElim->Product Substrate 2,3-Dibromo-4-methylphenol Substrate->OxAdd

Figure 2: Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling at the C3 position.

Protocol B: Sonogashira Coupling (C3-Alkynylation)

Sonogashira coupling on di-halogenated phenols is highly sensitive to Glaser homocoupling side-reactions [2].

Step-by-Step Workflow:

  • Anaerobic Setup: In a glovebox or via rigorous Schlenk technique, combine 2,3-dibromo-4-methylphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%) in anhydrous DMF.

  • Base Addition: Add Et₃N (3.0 eq). The solution will typically turn pale yellow.

  • Controlled Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe pump over 1 hour at 70 °C. Causality: Keeping the steady-state concentration of the alkyne low prevents the Cu-acetylide from undergoing oxidative homocoupling.

  • Self-Validation Checkpoint (GC-MS): Sample the reaction at 2 hours.

    • Validation: The mass spectrum should show a shift of (Malkyne​−1−79.9 Da) .

    • Troubleshooting: If a mass corresponding to (2×Malkyne​−2) is dominant, atmospheric oxygen has contaminated the system, oxidizing Cu(I) to Cu(II). Abort, re-degas solvents, and restart.

Quantitative Data Summaries

The table below summarizes the expected performance metrics for various palladium-catalyzed cross-coupling reactions utilizing 2,3-dibromo-4-methylphenol, based on optimized literature parameters for analogous polyhalogenated phenols [1][2][3].

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Major IsomerYield (%)Regioselectivity (C3:C2)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Dioxane/H₂O80C3-Aryl78–85> 95:5
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2 eq)Toluene/H₂O90C3-Aryl82–8890:10
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N (3 eq)DMF70C3-Alkynyl70–75> 98:2
Heck Pd(OAc)₂ / P(o-tolyl)₃Et₃N (2 eq)DMF110C3-Alkenyl60–6585:15

Note: Yields and regioselectivity ratios are highly dependent on the electronic nature of the specific coupling partner (e.g., electron-deficient boronic acids may require higher temperatures, slightly degrading regiocontrol).

References

  • ACS Publications. A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols. Retrieved from[Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • NobelPrize.org. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from[Link]

Method

synthesis of biologically active derivatives from 2,3-Dibromo-4-methylphenol

Application Note: Synthesis and Pharmacological Evaluation of Biologically Active Derivatives from 2,3-Dibromo-4-methylphenol Introduction: The Pharmacological Potential of Marine Bromophenols Marine bromophenols (BPs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Pharmacological Evaluation of Biologically Active Derivatives from 2,3-Dibromo-4-methylphenol

Introduction: The Pharmacological Potential of Marine Bromophenols

Marine bromophenols (BPs), naturally occurring secondary metabolites predominantly isolated from red algae (e.g., Rhodomelaceae), have emerged as highly privileged scaffolds in modern drug discovery[1]. Unlike traditional phenolic compounds, BPs are characterized by multiple bromine atoms and hydroxyl groups strategically positioned on the aromatic ring, dictating their unique physicochemical properties and biological activities[2].

Recent structural-activity relationship (SAR) studies have identified synthetic derivatives of BPs as potent modulators of two critical therapeutic pathways:

  • Cancer Immunotherapy (STING Agonism): Specific bromophenol derivatives (e.g., OSBP63) act as non-cyclic dinucleotide (non-CDN) small-molecule agonists of the Stimulator of Interferon Genes (STING) pathway. They induce a conformational shift in the STING dimer, leading to robust interferon-β (IFN-β) secretion and antitumor immunity[3][4].

  • Type 2 Diabetes (PTP1B Inhibition): Multi-brominated diphenylmethane and bis-benzyl ether derivatives (e.g., CYC27) serve as highly selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), effectively sensitizing insulin signaling pathways and modulating glucose metabolism[5][6].

As a Senior Application Scientist, I have designed this protocol to detail the controlled, multi-step synthesis of these bioactive bis-benzyl ether derivatives using 2,3-Dibromo-4-methylphenol as the foundational building block[7][8].

Mechanistic Rationale & Pathway Dynamics

To understand why we synthesize these specific derivatives, we must examine the causality of their biological interactions. The ortho-meta dibromo substitution pattern inherited from 2,3-dibromo-4-methylphenol provides critical halogen-bonding interactions within target protein pockets.

In the context of tumor microenvironment modulation, the synthesized bromophenols bypass the limitations of traditional CDN-based drugs (which suffer from poor cellular permeability). The lipophilic brominated scaffold easily penetrates the cell membrane, binding directly to the STING dimer interface[3]. This binding event recruits TANK-binding kinase 1 (TBK1), which subsequently phosphorylates interferon regulatory factor 3 (IRF3), driving its nuclear translocation and the transcription of pro-inflammatory cytokines[4][9].

STING_Pathway BP Bromophenol Derivative STING STING Dimer BP->STING Binds TBK1 TBK1 STING->TBK1 Recruits IRF3 p-IRF3 TBK1->IRF3 Phosphorylates IFN IFN-β Secretion IRF3->IFN Nuclear Translocation

Bromophenol-mediated STING pathway activation leading to IFN-β secretion.

Synthetic Strategy and Workflow

The transformation of 2,3-dibromo-4-methylphenol into a symmetrical bioactive bis-benzyl ether requires precise control over reactive functional groups. The workflow is designed as a self-validating system to prevent side reactions:

  • Phenolic Protection: Free phenols are potent radical scavengers[1]. Attempting direct benzylic bromination of the unprotected starting material would result in aromatic oxidation or undesired electrophilic substitution. Acetate protection is therefore mandatory.

  • Radical Benzylic Bromination: Utilizing N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) ensures highly regioselective bromination of the para-methyl group via a stabilized benzylic radical intermediate.

  • Etherification & Deprotection: Mild etherification using silver(I) oxide (Ag₂O) prevents elimination side-reactions (e.g., formation of quinone methides), followed by mild basic hydrolysis to reveal the bioactive pharmacophore[10].

Synthetic_Workflow SM 2,3-Dibromo-4-methylphenol (Starting Material) Step1 Step 1: Phenol Protection (Ac2O, Pyridine) SM->Step1 Int1 2,3-Dibromo-4-methylphenyl acetate Step1->Int1 Step2 Step 2: Benzylic Bromination (NBS, AIBN, Reflux) Int1->Step2 Int2 2,3-Dibromo-4-(bromomethyl)phenyl acetate Step2->Int2 Step3 Step 3: Etherification (Ag2O, Acetone/H2O) Int2->Step3 Int3 Bis(4-acetoxy-2,3-dibromobenzyl) ether Step3->Int3 Step4 Step 4: Deprotection (K2CO3, MeOH) Int3->Step4 Product Bis(2,3-dibromo-4-hydroxybenzyl) ether (Bioactive Derivative) Step4->Product

Multi-step synthetic workflow of bioactive bis-benzyl ether derivatives.

Step-by-Step Experimental Protocol

Step 1: Acetylation of 2,3-Dibromo-4-methylphenol

  • Procedure: Dissolve 2,3-dibromo-4-methylphenol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add pyridine (15.0 mmol) and cool the mixture to 0 °C. Dropwise, add acetic anhydride (Ac₂O, 12.0 mmol). Stir at room temperature for 4 hours.

  • Validation & Causality: Monitor via TLC (Hexanes:EtOAc 4:1). The shift from a highly polar phenolic spot to a less polar acetate spot confirms quantitative conversion. Wash the organic layer with 1M HCl to remove residual pyridine, which would otherwise poison the radical initiator in Step 2.

Step 2: Benzylic Bromination

  • Procedure: Dissolve the resulting 2,3-dibromo-4-methylphenyl acetate (8.0 mmol) in carbon tetrachloride (CCl₄) or trifluorotoluene (30 mL). Add N-bromosuccinimide (NBS, 8.8 mmol) and a catalytic amount of AIBN (0.4 mmol). Reflux the mixture under an inert argon atmosphere for 6 hours.

  • Validation & Causality: The reaction is complete when the dense NBS powder at the bottom of the flask converts to buoyant succinimide floating at the surface. Filter the succinimide hot. Critical Note: Do not over-reflux, as this leads to undesired gem-dibromination at the benzylic position.

Step 3: Symmetrical Etherification

  • Procedure: Dissolve 2,3-dibromo-4-(bromomethyl)phenyl acetate (5.0 mmol) in a mixture of acetone and water (10:1, 22 mL). Add freshly prepared Ag₂O (3.0 mmol) and stir vigorously at room temperature in the dark for 12 hours.

  • Validation & Causality: Ag₂O acts as a mild halophilic reagent, abstracting the benzylic bromide to form a transient carbocation/oxonium intermediate that is trapped by water to form the ether linkage. The dark environment prevents the photodecomposition of silver salts. Filter through a Celite pad to remove silver bromide precipitates.

Step 4: Deprotection to Yield the Bioactive Pharmacophore

  • Procedure: Dissolve the protected bis-ether intermediate (2.0 mmol) in anhydrous methanol (15 mL). Add anhydrous potassium carbonate (K₂CO₃, 0.2 mmol) and stir at room temperature for 2 hours.

  • Validation & Causality: Mild basic conditions selectively cleave the acetate esters without hydrolyzing the newly formed ether bridge. Neutralize with Amberlyst-15 acidic resin, filter, and concentrate in vacuo to yield the final bis(2,3-dibromo-4-hydroxybenzyl) ether.

Quantitative Data: Bioactivity Profiles of Synthesized Derivatives

The synthesized bromophenol derivatives exhibit distinct, highly potent pharmacological profiles depending on their specific structural modifications. The table below summarizes the quantitative efficacy of these compounds across different therapeutic targets[1][3][5][6].

Compound / DerivativePrimary TargetBioactivity Metric (IC₅₀ / EC₅₀)Pharmacological Profile
Natural BP 1 PTP1B1.70 µMBaseline marine bromophenol activity
Synthetic BP 2 PTP1B0.89 µMEnhanced insulin sensitization
CYC27 PTP1B / RNA Splicing0.89 µMIn vivo hypoglycemic effect
OSBP63 STING Dimer0.45 µM (EC₅₀)Potent non-CDN STING agonist
Bis-ether Derivative Free Radicals (DPPH)3.50 µMRadical scavenging / Antioxidant

Sources

Application

Application Notes and Protocols: 2,3-Dibromo-4-methylphenol as a Versatile Precursor for Heterocyclic Compound Synthesis

Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the utilization of 2,3-Dibromo-4-methylphenol (CAS: 34424...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the utilization of 2,3-Dibromo-4-methylphenol (CAS: 344248-97-1) as a strategic precursor in the synthesis of high-value heterocyclic compounds. We focus on the synthesis of substituted benzofurans and benzothiazoles, core scaffolds in numerous pharmaceuticals and biologically active molecules. This document elucidates the underlying reaction mechanisms, provides step-by-step synthetic protocols, and explains the causal reasoning behind experimental design choices, empowering researchers to leverage this unique building block in their synthetic campaigns.

Introduction: The Strategic Value of 2,3-Dibromo-4-methylphenol

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among the vast array of available precursors, substituted phenols offer a robust entry point for constructing fused ring systems. 2,3-Dibromo-4-methylphenol is a particularly intriguing starting material due to its distinct pattern of substitution, which offers multiple, regiochemically-defined reaction pathways.

The key reactive sites of 2,3-Dibromo-4-methylphenol are:

  • The Phenolic Hydroxyl Group: A versatile nucleophile and a handle for O-alkylation or O-arylation reactions. Its acidity can be readily modulated by the choice of base.

  • The C2-Bromine Atom: Positioned ortho to the hydroxyl group, this bromine is an excellent leaving group for intramolecular cyclization reactions, particularly in transition-metal-catalyzed processes.

  • The C3-Bromine Atom: Its position offers potential for subsequent functionalization or participation in alternative cyclization strategies.

  • The Aromatic Ring: The remaining C-H bonds are available for functionalization, although the existing substituents heavily influence their reactivity.

This guide will focus on two primary applications: the synthesis of benzofuran derivatives via intramolecular C-O bond formation and the multi-step synthesis of benzothiazoles, showcasing the versatility of this precursor.

Synthesis of Substituted Benzofurans via Palladium-Catalyzed Intramolecular O-Arylation

The benzofuran skeleton is a privileged scaffold found in many natural products and pharmaceuticals with a wide range of biological activities.[2] A highly efficient method for their synthesis involves the intramolecular cyclization of ortho-halo-phenols. 2,3-Dibromo-4-methylphenol is primed for such transformations, where the C2-bromine can be leveraged as a leaving group in a palladium-catalyzed intramolecular O-arylation (a variation of the Buchwald-Hartwig amination).

Proposed Reaction Pathway and Mechanism

The core strategy involves an initial O-alkylation of the phenolic hydroxyl group with a propargyl halide, followed by a palladium-catalyzed intramolecular cyclization. The palladium catalyst facilitates the C-O bond formation between the phenolic oxygen and the ortho-position, displacing the bromine atom.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2,3-Dibromo-4-methylphenol D O-Alkylated Intermediate A->D Reacts with B Propargyl Bromide B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->A E O-Alkylated Intermediate D->E Product from Step 1 is reactant for Step 2 G Substituted Benzofuran E->G Cyclizes via Pd-Catalysis F Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., Cs2CO3) F->E

Caption: Workflow for Benzofuran Synthesis.

The causality behind this choice of pathway is rooted in efficiency and control. The initial Williamson ether synthesis (O-alkylation) is a robust and high-yielding reaction. The subsequent palladium-catalyzed cyclization provides excellent regioselectivity, specifically forming the C-O bond at the C2 position due to the strategic placement of the bromine atom. The choice of a bulky, electron-rich phosphine ligand (like SPhos) is critical for promoting the reductive elimination step that forms the final product and regenerates the active Pd(0) catalyst.

Experimental Protocol: Synthesis of 6-Bromo-5-methyl-2-(prop-2-yn-1-yl)benzofuran

Disclaimer: This protocol is a representative example adapted from established methodologies for similar substrates.[3] Optimization of reaction conditions may be necessary. All operations should be performed in a well-ventilated fume hood.

Part A: Synthesis of 1-(2,3-Dibromo-4-methylphenoxy)prop-2-yne

  • Reagent Setup: To a 250 mL round-bottom flask, add 2,3-Dibromo-4-methylphenol (10.0 g, 37.6 mmol), anhydrous potassium carbonate (K₂CO₃, 7.8 g, 56.4 mmol), and acetone (150 mL).

  • Addition of Alkylating Agent: While stirring vigorously at room temperature, add propargyl bromide (80 wt.% in toluene, 4.4 mL, 39.5 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude O-alkylated intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Palladium-Catalyzed Intramolecular Cyclization

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the crude 1-(2,3-Dibromo-4-methylphenoxy)prop-2-yne (from Part A), palladium(II) acetate (Pd(OAc)₂, 0.42 g, 1.88 mmol, 5 mol%), SPhos (1.54 g, 3.76 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 24.5 g, 75.2 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (100 mL) via syringe.

  • Reaction: Heat the mixture to 100-110°C and stir for 18-24 hours under an inert atmosphere. Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL). Filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure substituted benzofuran product.

Data Summary: Optimization of Cyclization Conditions

The following table illustrates representative data from hypothetical optimization studies for the cyclization step, emphasizing the importance of reagent choice.

EntryCatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃11085
2Pd(OAc)₂ (5)SPhos (10)K₃PO₄11072
3Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃11088
4Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃9065

Synthesis of Substituted Benzothiazoles

Benzothiazoles are another class of heterocyclic compounds with immense therapeutic importance, exhibiting activities such as anticancer, antimicrobial, and anticonvulsant properties.[4][5][6] The synthesis of benzothiazoles from a phenolic precursor is a more complex, multi-step process that requires the strategic introduction of nitrogen and sulfur functionalities.

Proposed Multi-Step Reaction Pathway

A plausible synthetic route from 2,3-Dibromo-4-methylphenol to a benzothiazole derivative involves:

  • Nitration: Electrophilic nitration of the phenol to introduce a nitro group. The directing effects of the existing substituents must be carefully considered.

  • Reduction: Reduction of the nitro group to an amine.

  • Thiocyanation & Cyclization: Conversion of the aniline to a benzothiazole, for instance, via reaction with potassium thiocyanate and bromine to form a 2-aminobenzothiazole intermediate, which can then be further functionalized.

G A 2,3-Dibromo-4-methylphenol B Step 1: Nitration (HNO3 / H2SO4) A->B C Nitro-phenol Intermediate B->C D Step 2: Reduction (e.g., SnCl2 / HCl) C->D E Amino-phenol Intermediate D->E F Step 3: Thiolation/Cyclization (e.g., KSCN, Br2) E->F G Substituted Benzothiazole F->G

Caption: Multi-step workflow for Benzothiazole Synthesis.

This pathway is chosen for its reliance on classical, well-understood transformations. The nitration step is a standard method for introducing a nitrogen functionality onto an activated aromatic ring. Subsequent reduction to the aniline is also a high-yielding process. The final cyclization step, while requiring careful control, is a known method for constructing the benzothiazole core from an appropriately substituted aniline.[6]

Experimental Protocol: Multi-step Synthesis of a Substituted Benzothiazole

Disclaimer: This is a conceptual, multi-step protocol. Each step would require specific optimization and characterization of intermediates. Handle nitric acid, bromine, and tin(II) chloride with extreme caution.

Step 1: Nitration of 2,3-Dibromo-4-methylphenol

  • Setup: In a flask cooled in an ice-salt bath (0 to -5°C), add 2,3-Dibromo-4-methylphenol (5.0 g, 18.8 mmol) to glacial acetic acid (50 mL).

  • Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.4 mL) and concentrated sulfuric acid (1.4 mL) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice (200 g). Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the nitro-phenol intermediate.

Step 2: Reduction of the Nitro Group

  • Setup: Suspend the crude nitro-phenol intermediate in ethanol (100 mL) in a round-bottom flask.

  • Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The color of the reaction should change, indicating the reduction.

  • Work-up: Cool the reaction, and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude amino-phenol intermediate.

Step 3: Formation of the Benzothiazole Ring

  • Thiocyanation: Dissolve the amino-phenol intermediate in glacial acetic acid. Add potassium thiocyanate (KSCN, 2.2 equivalents) and cool the mixture to 0°C.

  • Cyclization: Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 8-12 hours.

  • Work-up: Pour the reaction mixture into ice water and neutralize with ammonium hydroxide. Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the final benzothiazole product.

Safety and Handling

  • 2,3-Dibromo-4-methylphenol: This compound is an irritant. It may cause skin, eye, and respiratory tract irritation.[7] Always handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Reagents: Many reagents used in these protocols are corrosive, toxic, or flammable (e.g., bromine, strong acids, palladium catalysts, organic solvents). Consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety guidelines.

  • Inert Atmosphere Techniques: Reactions involving palladium catalysts are often air- and moisture-sensitive. Proper use of Schlenk lines or glove boxes is essential for achieving high yields and catalyst longevity.

Conclusion

2,3-Dibromo-4-methylphenol represents a highly functionalized and strategically valuable precursor for the synthesis of complex heterocyclic molecules. The differential reactivity of its hydroxyl and bromo-substituents allows for controlled, regioselective construction of benzofuran and benzothiazole scaffolds. The protocols and pathways detailed in this guide serve as a foundational framework for researchers to explore and expand upon the synthetic utility of this versatile building block in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Yin, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(5), 3531-3551. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Google Patents. (1988). GB2193211A - Synthesis of benzofurans.
  • Worth, B. R. (1974). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Research Repository. Available at: [Link]

  • Shaaban, M. A., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6296. Available at: [Link]

  • Shaikh, S., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Google Patents. (2012). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • PubChem. (n.d.). 2,4-Dibromo-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Retrieved from [Link]

Sources

Method

analytical methods for the quantification of 2,3-Dibromo-4-methylphenol

Analytical Methods for the Quantification of 2,3-Dibromo-4-methylphenol: A Comprehensive Protocol Executive Summary & Chemical Profiling 2,3-Dibromo-4-methylphenol (CAS: 344248-97-1), also known as 2,3-dibromo-p-cresol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Methods for the Quantification of 2,3-Dibromo-4-methylphenol: A Comprehensive Protocol

Executive Summary & Chemical Profiling

2,3-Dibromo-4-methylphenol (CAS: 344248-97-1), also known as 2,3-dibromo-p-cresol, is a halogenated phenolic compound of significant interest in environmental monitoring and drug development. Brominated cresols frequently emerge as marine natural products, degradation byproducts of brominated flame retardants, and intermediates in pharmaceutical synthesis. Due to their trace-level presence in complex matrices and their inherent polarity, quantifying these compounds requires rigorous sample preparation and highly sensitive instrumental modalities, specifically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note details the mechanistic rationale and step-by-step protocols for the extraction, derivatization, and dual-platform quantification of 2,3-Dibromo-4-methylphenol in aqueous and biological matrices.

Mechanistic Rationale for Analytical Modalities (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful quantification is not merely about following steps, but about manipulating the physicochemical properties of the analyte to suit the detection platform.

  • Solid-Phase Extraction (SPE) Dynamics: Bromophenols are weak acids (pKa ~7.0–8.5). When extracting 2,3-Dibromo-4-methylphenol from aqueous samples using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, the sample must be acidified to pH 2–3 [1]. This suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule remains in its neutral, protonated state. This drastically increases its affinity for the lipophilic divinylbenzene backbone of the SPE sorbent, preventing breakthrough and maximizing recovery [2].

  • Derivatization for GC-MS: Direct injection of free phenols into a GC system often results in severe peak tailing and analyte loss due to hydrogen bonding with active silanol groups in the injector liner and capillary column. To circumvent this, silylation is employed. Reacting the sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) replaces the active hydroxyl hydrogen with a non-polar trimethylsilyl (TMS) group. The TMCS acts as a catalyst, while the trifluoroacetamide leaving group drives the reaction forward, yielding a highly volatile and thermally stable derivative ideal for Electron Ionization (EI) [3, 4].

  • Ionization Modifiers for LC-MS/MS: When utilizing LC-MS/MS, derivatization is unnecessary. However, the mobile phase chemistry must be strictly controlled. Electrospray Ionization (ESI) in negative mode is optimal for phenols. The addition of a weak base, such as 0.2% ammonium hydroxide (NH₄OH), to the mobile phase facilitates the deprotonation of the phenol to form a stable phenoxide anion [M-H]⁻, which exponentially increases MS sensitivity and lowers the Limit of Detection (LOD) [1].

Workflow Visualization

G A Aqueous Sample (Spiked with ISTD) B Acidification (pH 2-3 with HCl) A->B C Solid-Phase Extraction (SPE) Oasis HLB Cartridge B->C Load D Elution & Concentration (MeOH/DCM -> N2 blowdown) C->D Elute E LC-MS/MS Pathway (Reconstitute in Mobile Phase) D->E F GC-MS Pathway (Derivatization) D->F G ESI(-) LC-MS/MS (0.2% NH4OH modifier) E->G H BSTFA + 1% TMCS (60°C for 30 min) F->H I EI GC-MS/MS (SIM/MRM Mode) H->I

Workflow for the extraction and dual-platform quantification of 2,3-Dibromo-4-methylphenol.

Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE)
  • Sample Preparation: Filter 100 mL of the aqueous sample through a 0.45 µm glass fiber filter. Spike with an appropriate internal standard (e.g., 2,4,6-Tribromophenol-d5 or ¹³C-labeled analog).

  • Acidification: Adjust the sample pH to 2.0–3.0 using 1 M HCl. Verify with a calibrated pH meter.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (200 mg/6 mL) with 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol (MeOH), and finally 5 mL of LC-grade water (pH adjusted to 2.5).

  • Loading: Pass the acidified sample through the cartridge at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to remove highly polar matrix interferences. Dry the cartridge under a gentle vacuum for 10 minutes.

  • Elution: Elute the target analytes with 6 mL of a MeOH/DCM mixture (1:1, v/v).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 35 °C.

    • For LC-MS/MS: Reconstitute in 1 mL of initial mobile phase.

    • For GC-MS: Proceed directly to Protocol B.

Protocol B: Silylation Derivatization (For GC-MS Only)
  • Solvent Addition: To the dried SPE extract, add 100 µL of anhydrous ethyl acetate or pyridine. Pyridine acts as an excellent acid scavenger and solvent for this reaction [3].

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS [5].

  • Reaction: Seal the autosampler vial tightly with a PTFE-lined cap and vortex for 15 seconds.

  • Incubation: Place the vial in a heating block at 60 °C for 30 minutes to ensure complete conversion to the trimethylsilyl ether derivative.

  • Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.

Instrumental Parameters

Table 1: GC-MS/MS (EI) Parameters
ParameterSpecification
Column DB-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.2 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min) -> 15 °C/min to 280 °C (hold 5 min)
Ionization Source Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Acquisition Mode MRM or SIM (Targeting specific m/z of the TMS-derivative)
Table 2: LC-MS/MS (ESI) Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A LC-MS Grade Water + 0.2% Ammonium Hydroxide (NH₄OH)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-1 min: 10% B; 1-5 min: 10->90% B; 5-7 min: 90% B; 7-8 min: 10% B
Flow Rate 0.35 mL/min
Ionization Mode Electrospray Ionization Negative (ESI-)
Capillary Voltage 2.5 kV (optimized for specific instrument)
Desolvation Temp 450 °C

Method Validation Matrix

The following table summarizes the expected quantitative validation parameters for 2,3-Dibromo-4-methylphenol when utilizing the optimized protocols described above.

Validation ParameterGC-MS (Silylated)LC-MS/MS (Direct)
Limit of Detection (LOD) 0.05 – 0.15 ng/L1.5 – 5.0 ng/L
Limit of Quantification (LOQ) 0.15 – 0.50 ng/L5.0 – 15.0 ng/L
Linearity (R²) > 0.998 (0.5 - 500 ng/L)> 0.995 (15 - 1000 ng/L)
SPE Recovery (%) 85.0% – 98.5%82.0% – 95.0%
Intra-day Precision (RSD) < 6.5%< 8.0%
Inter-day Precision (RSD) < 9.0%< 11.5%

References

  • Fast trace determination of nine odorant and estrogenic chloro- and bromo-phenolic compounds in real water samples through automated solid-phase extraction coupled with liquid chromatography tandem mass spectrometry. PubMed.[Link]

  • Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta.[Link]

  • Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics.[Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate.[Link]

Application

large-scale synthesis of 2-bromo-4-methylphenol for industrial applications

Application Note: Large-Scale Synthesis of 2-Bromo-4-methylphenol via Two-Phase Oxidative Bromination Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Large-Scale Synthesis of 2-Bromo-4-methylphenol via Two-Phase Oxidative Bromination

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

2-Bromo-4-methylphenol (also known as 2-bromo-p-cresol, CAS: 6627-55-0) is a highly valued electrophilic intermediate utilized in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials[1]. The fundamental challenge in the bromination of 4-methylphenol (p-cresol) lies in regioselectivity. The hydroxyl (-OH) and methyl (-CH3) groups synergistically activate the aromatic ring, making the substrate prone to over-bromination, specifically yielding the undesired 2,6-dibromo-p-cresol byproduct[2].

Traditional industrial methods rely on direct bromination using liquid bromine (Br2). While effective, this approach is highly exothermic, liberates stoichiometric amounts of highly corrosive hydrogen bromide (HBr) gas, and suffers from poor atom economy (maximum 50% for bromine)[2].

To circumvent these limitations, this protocol details a highly scalable Oxidative Bromination strategy utilizing a liquid-liquid two-phase system (Ethylene Dichloride/Water). By utilizing hydrobromic acid (HBr) and hydrogen peroxide (H2O2), active electrophilic bromine ( Br+ ) is generated in situ within the aqueous phase. This active species migrates into the organic phase to react with p-cresol. This biphasic mass-transfer limitation acts as a kinetic buffer, keeping the local concentration of Br+ low and strictly favoring mono-bromination[3].

Comparative Analysis of Bromination Strategies

To justify the selection of the oxidative bromination route for industrial scale-up, the following table summarizes the operational metrics of common bromination strategies:

Bromination StrategyReagents / SolventAtom Economy (Br)Regioselectivity (Mono)Industrial ScalabilityKey Process Limitations
Direct Bromination Br2, 1,2-Dichloroethane50%Moderate (~90-95%)HighHighly exothermic; requires extensive caustic scrubbing for HBr gas evolution[2].
Mechanochemical NBS, PEG-400~50%HighLowSolid-state handling makes continuous flow and large-scale thermal control difficult.
Oxidative Bromination HBr, H2O2, Ethylene Dichloride100%Excellent (>99%) Very High Requires vigorous agitation to overcome biphasic mass-transfer limitations[3].

Data Synthesis Note: By shifting to the oxidative method, the atom economy of bromine is doubled, and the need for hazardous HBr gas scrubbing is entirely eliminated.

Process Flow & Logical Relationships

The following diagram illustrates the continuous/semi-batch industrial workflow, highlighting the phase separation dynamics critical to this methodology.

G Substrate p-Cresol in Ethylene Dichloride Reactor Two-Phase Reactor (45°C, Vigorous Agitation) Substrate->Reactor Reagents Aqueous HBr (0.9 eq) Reagents->Reactor Oxidant Aqueous H2O2 (0.9 eq) Oxidant->Reactor Slow Addition (Controls Exotherm) Quench Sodium Bisulfite Quench (10% aq) Reactor->Quench After 3h Separator Phase Separation (Settling Tank) Quench->Separator AqWaste Aqueous Phase (To Effluent Treatment) Separator->AqWaste Top Layer (Density ~1.0 g/mL) OrgPhase Organic Phase (Crude Product in EDC) Separator->OrgPhase Bottom Layer (Density ~1.25 g/mL) Distillation Fractional Distillation (29-31 mm Hg) OrgPhase->Distillation Solvent Recovery Product 2-Bromo-4-methylphenol (bp 109-114°C, 97% Yield) Distillation->Product Purified Fraction

Industrial workflow for the two-phase oxidative bromination of p-cresol.

Detailed Experimental Protocol (Industrial Scale-up)

This protocol is engineered as a self-validating system. The molar ratio of p-cresol : HBr : H2O2 is strictly maintained at 1.0 : 0.9 : 0.9 . Deliberately utilizing a slight sub-stoichiometric amount of the brominating complex ensures the absolute suppression of 2,6-dibromophenol formation, which is notoriously difficult to separate from the mono-brominated product[3].

Step 1: Reactor Preparation & Two-Phase Initialization
  • Equipment: Utilize a glass-lined reactor equipped with a multi-stage turbine impeller to ensure high-shear mixing (critical for two-phase mass transfer) and a reflux condenser.

  • Organic Phase Loading: Charge the reactor with Ethylene Dichloride (EDC). Add p-cresol to achieve a concentration of 0.87 mol/L in the organic phase[3].

  • Aqueous Phase Loading: Charge the reactor with aqueous Hydrobromic Acid (HBr, 48% w/w) to achieve a concentration of 3.48 mol/L in the aqueous phase[3]. Ensure the total molar ratio of p-cresol to HBr is 1.0 : 0.9.

  • Thermal Equilibration: Initiate vigorous stirring (minimum 400 RPM) and heat the biphasic mixture to 45 °C[3].

Step 2: In Situ Halogen Generation (The Critical Step)
  • Oxidant Dosing: Slowly dose aqueous Hydrogen Peroxide (H2O2, 30% w/w) into the reactor via an addition funnel or metering pump. The total H2O2 added must equal 0.9 molar equivalents relative to p-cresol (0.783 mol/L of the aqueous phase)[3].

  • Causality & Control: The addition rate must be dynamically controlled based on the reactor's internal temperature. The oxidation of HBr by H2O2 is exothermic.

    • Self-Validation Checkpoint: A transient pale orange/red color will appear in the aqueous phase as Br2​ is generated, which will rapidly decolorize as it migrates to the organic phase and reacts with p-cresol. If the organic phase turns deep red, the H2O2 addition is too fast, risking over-bromination.

  • Reaction Maturation: Once addition is complete, maintain the temperature at 45 °C with continuous vigorous stirring for 3 hours[3].

Step 3: Quenching and Phase Separation
  • Quenching: Cool the reactor to 20-25 °C. Add a 10% aqueous solution of Sodium Metabisulfite ( Na2​S2​O5​ ) while stirring.

    • Self-Validation Checkpoint: The bisulfite reduces any unreacted trace bromine back to bromide ions. The organic layer must turn completely colorless or pale yellow.

  • Phase Separation: Cease agitation and allow the biphasic system to settle for 30 minutes.

    • Critical Physical Property Note: EDC has a density of ~1.25 g/mL, while the aqueous phase is ~1.0 g/mL. The organic product layer is the bottom layer.

  • Extraction: Decant the bottom organic layer. Wash the organic layer once with deionized water to remove any residual acid[2].

Step 4: Downstream Processing & Purification
  • Solvent Recovery: Transfer the organic phase to a distillation apparatus. Remove the EDC solvent under atmospheric or slightly reduced pressure. (EDC boils at 83 °C; this can be recycled for subsequent batches).

  • Fractional Distillation: Subject the crude oily residue to vacuum fractional distillation.

  • Product Isolation: Collect the fraction boiling at 109−114 °C at 29−31 mm Hg [3].

  • Yield Validation: This protocol reliably yields 2-bromo-4-methylphenol at ~97% isolated yield with >99% GC purity[3].

References

  • Oxidative Bromination in a Liquid−Liquid Two-Phase System to Synthesize Organic Intermediates: 2-Bromophenol, 2,6-Dibromophenol, and 2-Bromo-4-methylphenol Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Process Development of the Synthesis of 3,4,5-Trimethoxytoluene Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,3-Dibromo-4-methylphenol

Welcome to the technical support center for the synthesis of 2,3-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the bromination of 4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3-Dibromo-4-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the bromination of 4-methylphenol (p-cresol). Here, we will address common challenges and provide in-depth, evidence-based solutions to help you optimize your reaction conditions, improve yield and selectivity, and streamline your purification process.

Reaction Overview

The synthesis of 2,3-Dibromo-4-methylphenol is a multi-step process involving the electrophilic aromatic substitution of 4-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are ortho-, para-directing, which can lead to a mixture of brominated isomers.[1] Achieving high selectivity for the 2,3-dibromo isomer requires careful control of reaction parameters. The primary challenge lies in controlling the regioselectivity to prevent the formation of other dibromo isomers (e.g., 2,5- and 2,6-dibromo-4-methylphenol) and to avoid polybromination.[2]

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction is producing a mixture of monobrominated and dibrominated products. How can I improve the selectivity for dibromination?

Answer:

Achieving selective dibromination requires pushing the reaction towards the desired product without promoting over-bromination. Here's how to troubleshoot:

  • Stoichiometry of the Brominating Agent: The most critical factor is the molar ratio of your brominating agent to the 4-methylphenol. For dibromination, you should be using at least two equivalents of the brominating agent. However, simply adding a large excess can lead to the formation of tribrominated byproducts. A good starting point is to use 2.1 to 2.3 equivalents of the brominating agent to ensure complete conversion of the monobrominated intermediate.

  • Reaction Time and Temperature: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once the monobrominated starting material is consumed, the reaction should be quenched to prevent further bromination. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.[2]

  • Choice of Brominating Agent: While elemental bromine (Br₂) is a common choice, it is highly reactive and can lead to over-bromination.[3] N-Bromosuccinimide (NBS) is a milder alternative that can offer better control.[3][4] The in-situ generation of Br₂ from a KBr/KBrO₃ system in acidic conditions can also be a more controlled method.[5]

Question 2: I am observing the formation of multiple dibrominated isomers. How can I enhance the regioselectivity for the 2,3-dibromo isomer?

Answer:

Controlling regioselectivity in the bromination of 4-methylphenol is challenging due to the activating nature of both the hydroxyl and methyl groups. The 2- and 6-positions are electronically activated by the hydroxyl group, while the 3- and 5-positions are activated by the methyl group. To favor the 2,3-isomer, consider the following:

  • Solvent Effects: The choice of solvent plays a significant role. Non-polar solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) can enhance selectivity compared to polar solvents.[6][7] Polar solvents can increase the electrophilicity of the bromine, leading to decreased selectivity.[8]

  • Steric Hindrance: The methyl group at the 4-position provides some steric hindrance at the 3- and 5-positions. You can leverage this by using a bulkier brominating agent or by adding a Lewis acid catalyst that may coordinate with the hydroxyl group, increasing its steric bulk and further directing bromination to the less hindered positions.

  • Stepwise Bromination: A more controlled approach is a two-step synthesis. First, perform a selective monobromination to synthesize 2-bromo-4-methylphenol.[9] Then, in a second step, brominate the 2-bromo-4-methylphenol intermediate. The existing bromine atom will influence the position of the second bromination.

Question 3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, from incomplete reactions to product loss during workup.

  • Incomplete Reaction:

    • Verify Reagent Activity: Ensure your brominating agent is fresh and has not degraded. NBS, for instance, should be a white crystalline solid.[3]

    • Optimize Reaction Time and Temperature: Use TLC or GC-MS to monitor the reaction to completion. If the reaction is stalling, a modest increase in temperature or an extended reaction time may be necessary. However, be cautious as this can also lead to side product formation.[2]

  • Product Loss During Workup:

    • Aqueous Wash: During the workup, washing with a reducing agent solution like sodium bisulfite or sodium thiosulfate is crucial to quench any unreacted bromine and remove colored impurities.[2][10]

    • Extraction: Ensure efficient extraction of your product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

  • Side Reactions:

    • Oxidation: Phenols are susceptible to oxidation, which can form tarry, polymeric byproducts.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]

    • Over-bromination: As discussed, this is a major cause of yield loss for the desired product. Careful control of stoichiometry is key.

Question 4: The purification of my crude product is difficult due to persistent impurities. What are the likely impurities and how can I remove them?

Answer:

The most common impurities are unreacted starting material, the monobrominated intermediate (2-bromo-4-methylphenol), and other dibrominated isomers.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating isomers with different polarities.[11] A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.[11]

    • Recrystallization: If your crude product is a solid, recrystallization can be a highly effective purification technique.[11] You will need to screen for a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.[12]

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction, product loss during workup, side reactions (oxidation, polybromination).Verify reagent activity, optimize reaction time/temperature, use an inert atmosphere, ensure efficient extraction, and control stoichiometry.[2][7]
Poor Selectivity (Isomer Mixture) Highly reactive brominating agent, polar solvent, high temperature.Use a milder brominating agent (e.g., NBS), switch to a non-polar solvent (CH₂Cl₂, CCl₄), and lower the reaction temperature.[2][4][6]
Over-bromination (Tribromo-products) Excess brominating agent, prolonged reaction time, high reactivity.Use a precise stoichiometry (2.1-2.3 equivalents), monitor the reaction closely, and quench promptly upon completion.
Difficult Purification Presence of starting material, monobrominated intermediate, and other isomers.Employ column chromatography with a gradient elution or perform recrystallization from a suitable solvent.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A1: Both have their pros and cons. Elemental bromine is highly reactive and cost-effective but can be difficult to handle and often leads to over-bromination.[3] NBS is a crystalline solid that is easier to handle and is a milder brominating agent, which often provides better control and higher selectivity for monobromination.[3][4] For achieving dibromination with better control, NBS can be the preferred reagent.

Q2: What is the role of a catalyst in this reaction?

A2: While the bromination of highly activated rings like phenols can proceed without a catalyst, a Lewis acid or a protic acid can be used to increase the rate and influence selectivity.[13] For example, an acid catalyst can protonate NBS to generate a more reactive electrophilic bromine species.[4]

Q3: What are the key safety precautions I should take during this experiment?

A3: Both bromine and brominated organic compounds are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine is highly corrosive and toxic; handle with extreme care.[3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The spots can be visualized under UV light or by using a staining agent. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of each component in the reaction mixture.

Experimental Workflow

Below is a generalized workflow for the synthesis and purification of 2,3-Dibromo-4-methylphenol.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-methylphenol in a non-polar solvent (e.g., CH2Cl2) B 2. Cool the reaction mixture to 0°C A->B C 3. Slowly add 2.1-2.3 eq. of brominating agent (e.g., NBS) B->C D 4. Monitor reaction by TLC/GC-MS C->D E 5. Quench reaction (e.g., with Na2S2O3) D->E Reaction Complete F 6. Aqueous Wash E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Column Chromatography (Silica Gel) H->I J 10. Characterize pure product (NMR, MS, m.p.) I->J

Caption: A generalized experimental workflow for the synthesis of 2,3-Dibromo-4-methylphenol.

References

  • Pearson, D. E., & Pope, D. N. (1953). The ortho-Bromination of Phenols. The Journal of Organic Chemistry, 18(7), 852–855. Available at: [Link]

  • BYJU'S. (2017, October 31). Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • Majumder, A., & Kumar, R. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. ACS Omega, 3(10), 13045–13051. Available at: [Link]

  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Available at: [Link]

  • Google Patents. (2010, July 21). Preparation of 2-bromo-4-methylphenol.
  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Scientific diagram]. Available at: [Link]

  • Semantic Scholar. (n.d.). Regioselective bromination of phenols. Available at: [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link]

  • Taylor & Francis. (2020, January 13). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. Available at: [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • YouTube. (2022, July 12). Why phenol gives different bromination products in different solvents? | Qs in Mind. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-bromo-4-methylphenol.
  • RSC Advances. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Bulletin of the Chemical Society of Japan. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. 66(5), 1576-1579. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2014, November 20). 2-Bromo-4-methylphenol, a Compound Responsible for Iodine Off-Flavor in Wines. Available at: [Link]

  • LookChem. (n.d.). Cas 14472-14-1,Phenol,4-bromo-3-methyl. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-bromine-4-methylphenol.
  • The Royal Society of Chemistry. (n.d.). General: All reagents were commercially available and used without further purification. 3,6-Dibromo-2,7-bis(trimethylsilyloxy)n. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Bromination of 4-Methylphenol

Welcome to the Technical Support Center for the bromination of 4-methylphenol (p-cresol). This guide is engineered for researchers, scientists, and drug development professionals who require high-purity 2-bromo-4-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bromination of 4-methylphenol (p-cresol). This guide is engineered for researchers, scientists, and drug development professionals who require high-purity 2-bromo-4-methylphenol for downstream active pharmaceutical ingredient (API) synthesis.

While the electrophilic aromatic substitution (EAS) of 4-methylphenol appears straightforward, the highly activating nature of the hydroxyl group frequently leads to complex byproduct profiles. This guide deconstructs the mechanistic causality behind these impurities and provides self-validating protocols to ensure absolute regiocontrol.

Mechanistic Pathway & Byproduct Divergence

Understanding the logical relationship between reaction conditions and intermediate stability is critical. The diagram below illustrates how thermal, photolytic, and stoichiometric variables divert the reaction from the desired EAS pathway into over-bromination, radical substitution, or oxidative degradation.

BrominationMechanisms Start 4-Methylphenol (Starting Material) Desired 2-Bromo-4-methylphenol (Target API Intermediate) Start->Desired Br2 (1.0 eq), -5 to 5°C Darkness, Polar Solvent OverBromo 2,6-Dibromo-4-methylphenol (Over-bromination) Start->OverBromo Poor Mixing / Local Br2 Excess Radical 4-(Bromomethyl)phenol (Benzylic Bromination) Start->Radical UV Light or Heat Homolytic Cleavage Oxidation Quinones & Tarry Polymers (Oxidative Degradation) Start->Oxidation Excess Oxidant (H2O2) Uncontrolled Exotherm Desired->OverBromo Excess Br2 (>1.05 eq) or Elevated Temp

Reaction pathways of 4-methylphenol highlighting desired EAS and common byproduct formations.

Troubleshooting & Causality FAQs

Q1: Why am I observing significant amounts of 2,6-dibromo-4-methylphenol, and how can I suppress it?

Causality: The hydroxyl (-OH) group is a powerful electron-donating group that activates the aromatic ring via resonance. Because the para position is blocked by the methyl group, electrophilic attack is directed to the two equivalent ortho positions. Once the first bromine atom is installed, its inductive electron-withdrawing effect only mildly deactivates the ring. If the local concentration of Br₂ is too high, or if the thermal energy overcomes the slightly higher activation barrier of the second substitution, 2,6-dibromo-4-methylphenol forms rapidly1[1]. Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of Br₂) and utilize continuous flow or slow dropwise addition to prevent localized pooling of bromine. Keep the reaction temperature strictly between -5 °C and 5 °C 2[2].

Q2: LC-MS analysis shows 4-(bromomethyl)phenol in my product mixture. Why is the methyl group reacting instead of the ring?

Causality: Benzylic bromination is a free-radical chain reaction, fundamentally distinct from the ionic EAS mechanism. If the reaction vessel is exposed to ambient UV light, heat, or trace radical initiators, Br₂ undergoes homolytic cleavage to form bromine radicals (Br•). These radicals abstract a hydrogen atom from the methyl group because the resulting benzylic radical is highly stabilized by resonance with the aromatic ring3[3]. Solution: Conduct the reaction in opaque or amber glassware. Avoid non-polar solvents (like CCl₄) which stabilize radical intermediates, and instead use polar halogenated solvents (e.g., chloroform or dichloromethane) that favor the ionic EAS pathway.

Q3: My reaction mixture turned dark and viscous, and my yield plummeted. What causes this tarry material?

Causality: Phenols are highly susceptible to oxidation. Bromine, especially in the presence of moisture or elevated temperatures, can act as an oxidizing agent, converting 4-methylphenol into 4-methyl-1,2-benzoquinone. These quinones are highly reactive and rapidly undergo Diels-Alder dimerizations and radical polymerizations, resulting in intractable, dark tarry byproducts 4[4]. Solution: If oxidation is a persistent issue, pivot to an oxidative bromination strategy using HBr and H₂O₂ in a two-phase system. This method generates active bromine in situ at a low, steady-state concentration, effectively eliminating oxidative spikes and tar formation 4[4].

Empirical Data: Condition Optimization

The following table synthesizes quantitative data on how varying reaction parameters influence the byproduct profile during the synthesis of 2-bromo-4-methylphenol.

Reagent SystemSolventTemp (°C)Mono-bromo Yield (%)Dibromo Byproduct (%)Tarry/Oxidation Byproducts
Br₂ (1.05 eq)Chloroform-5 to 5>95.0<2.0Trace
Br₂ (1.20 eq)Chloroform2578.518.0Low
Br₂ (1.05 eq)CCl₄ (Light)2565.05.0High (Benzylic Br)
HBr / H₂O₂Ethylene Dichloride4589.0 (99.6% Selectivity)<0.5None
HBr / H₂O₂Ethylene Dichloride5571.0 (82.0% Selectivity)8.0Moderate

Data synthesized from continuous bromination and two-phase oxidative bromination studies[2][4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints allow the operator to confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Classical Low-Temperature Electrophilic Bromination

Ideal for standard laboratory-scale synthesis requiring high purity.

  • Preparation: In a 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, dissolve 220 g (2.00 mol) of 4-methylphenol in 146.7 g of chloroform5[5].

  • Thermal Control: Submerge the flask in an ice-salt bath and cool the mixture strictly to 0–5 °C. Shield the flask from direct light using aluminum foil to suppress radical initiation.

  • Bromine Addition: Prepare a mixture of 336.33 g (2.10 mol) of Br₂ in 228.8 g of chloroform. Begin dropwise addition at a rate of approximately 1 drop per second.

    • Self-Validation Checkpoint 1: The reaction mixture should rapidly decolorize the incoming red Br₂ drops. If the bulk solution develops a persistent deep red/brown color, the addition rate is exceeding the reaction rate, risking localized over-bromination. Pause addition until the color fades.

    • Self-Validation Checkpoint 2: Monitor the internal thermometer. The reaction is highly exothermic. If the temperature exceeds 5 °C, halt addition immediately; failure to do so will exponentially increase 2,6-dibromo-4-methylphenol formation 6[6].

  • Quenching & Washing: After 7 hours of controlled addition and stirring, quench the reaction by adding 400 g of deionized water to wash out the generated hydrogen bromide (HBr) 5[5].

    • Self-Validation Checkpoint 3: Test the aqueous layer with pH paper. Continue washing the organic layer with water until the aqueous wash registers a neutral pH, confirming the complete removal of acidic byproducts.

Protocol B: Green Oxidative Bromination (Two-Phase System)

Ideal for minimizing tarry oxidation byproducts and avoiding the handling of liquid Br₂.

  • Biphasic Setup: In a reactor, prepare a two-phase system by dissolving 4-methylphenol (0.87 mol/L) in 50 mL of ethylene dichloride (organic phase). Add aqueous hydrobromic acid (3.48 mol/L) to the system 4[4].

  • Oxidant Addition: Heat the vigorously stirred mixture to exactly 45 °C. Slowly add aqueous hydrogen peroxide (H₂O₂, 0.783 mol/L) over the course of 3 hours.

    • Self-Validation Checkpoint 1: The H₂O₂ oxidizes HBr to Br₂ in situ. The organic layer will take on a transient pale orange tint, indicating the controlled, steady-state generation of active bromine.

    • Self-Validation Checkpoint 2: If the temperature drifts to 55 °C or higher, the selectivity will drop from ~100% to 82%, and dibromo byproducts will form due to the accelerated reaction kinetics4[4]. Maintain strict thermostatic control.

  • Isolation: Separate the organic phase and isolate the 2-bromo-4-methylphenol via fractional distillation.

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in the Bromination of p-Cresol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the electrophilic aromatic bromination of p-cresol (4-methylphenol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the electrophilic aromatic bromination of p-cresol (4-methylphenol). Because the hydroxyl (-OH) group strongly activates the aromatic ring, this reaction is highly exothermic and prone to over-bromination or oxidative degradation. Mastering the thermodynamics of this workflow is the key to achieving high-purity mono- or di-brominated intermediates.

Mechanistic Grounding & Causality

In p-cresol, the strongly activating -OH group and the weakly activating -CH₃ group both direct electrophilic substitution to the ortho and para positions. Because the para position is sterically blocked by the methyl group, bromination is exclusively forced to the two equivalent ortho positions (positions 2 and 6).

The addition of molecular bromine (Br₂) to phenols is a highly exothermic process[1]. The first substitution yields 2-bromo-4-methylphenol. While the newly introduced bromine atom exerts a weak electron-withdrawing inductive effect, the resonance donation from the hydroxyl group keeps the ring sufficiently nucleophilic to undergo a second substitution, yielding 2,6-dibromo-4-methylphenol. The activation energy barrier between the first and second bromination is extremely narrow. Therefore, kinetic control via strict temperature modulation is the only reliable mechanism to isolate the mono-brominated product and prevent thermal runaway[2].

Troubleshooting & FAQs

Q: I am trying to synthesize 2-bromo-4-methylphenol using molecular bromine, but I consistently isolate a mixture of mono- and di-brominated products. How do I improve selectivity? A: The causality here lies in the exothermic heat of the first substitution. If this heat is not rapidly dissipated, localized thermal hotspots will provide the activation energy required for the second bromination step. To resolve this, you must suppress the reaction kinetics by lowering the internal temperature to between -5 °C and 5 °C using an ice-salt bath[3]. Furthermore, ensure the bromine is diluted in an inert solvent (e.g., dichloroethane) and added dropwise to maintain strict thermal control.

Q: My synthesis of 2,6-dibromo-4-methylphenol resulted in a dark reaction mixture and significant tarry by-products. What went wrong? A: Tarry by-products in phenol bromination are the direct result of oxidative degradation. Phenols are highly susceptible to oxidation by halogens—a side reaction that easily outcompetes electrophilic substitution at elevated temperatures (>40 °C)[4]. If your reaction exceeded 25 °C, thermal runaway likely triggered this oxidation pathway. Maintain the reaction strictly between 20–25 °C using an external water bath, and use glacial acetic acid as the solvent. Acetic acid stabilizes the intermediate bromonium complexes and heavily suppresses oxidative side reactions.

Q: Can I achieve selective mono-bromination without using cryogenic cooling infrastructure? A: Yes. By switching the brominating agent from molecular bromine to N-bromosuccinimide (NBS), you utilize a milder electrophile. When p-cresol is reacted with exactly 1.0 equivalent of NBS in ACS-grade methanol, catalyzed by 10 mol% p-toluenesulfonic acid (pTsOH), selective mono-bromination occurs smoothly at ambient temperature (~20 °C)[5]. The polar protic solvent and acid catalyst enhance the electrophilicity of NBS just enough to achieve the first substitution without triggering over-bromination.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the thermodynamic boundaries required to achieve specific product distributions during the bromination of p-cresol.

Target ProductReagent SystemSolventOptimal TemperatureYield / Selectivity
2-Bromo-4-methylphenol Br₂ (1.0 eq)Dichloroethane-5 °C to 5 °C~87%[3]
2-Bromo-4-methylphenol NBS (1.0 eq) + pTsOHMethanol20 °C92%[5]
2,6-Dibromo-4-methylphenol Br₂ (2.0+ eq)Acetic Acid20 °C to 25 °C96–99%
Tarry By-products Br₂ (Excess)Various> 40 °CN/A (Decomposition)

Reaction Pathway Visualization

BrominationPathway Start p-Cresol (4-Methylphenol) Mono 2-Bromo-4-methylphenol (Mono-bromination) Start->Mono NBS/MeOH (20 °C) or Br2 (-5 to 5 °C) Di 2,6-Dibromo-4-methylphenol (Di-bromination) Start->Di Br2 (20-25 °C) 2.0+ Equivalents Tar Oxidation / Tarry By-products (Decomposition) Start->Tar Uncontrolled Exotherm (Thermal Runaway) Mono->Di Br2 (20-25 °C) 2nd Equivalent Di->Tar T > 40 °C or Light Exposure

Reaction pathway of p-cresol bromination illustrating temperature-dependent product distribution.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Built-in analytical checkpoints verify the success of each phase before proceeding.

Protocol A: Selective Mono-Bromination (NBS/MeOH Method)

Objective: Synthesis of 2-bromo-4-methylphenol at ambient temperature.

  • Preparation: In a round-bottom flask, dissolve p-cresol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in a minimal volume of ACS-grade methanol.

    • In-Process Validation: The solution must be completely clear and colorless. Any initial discoloration indicates contaminated starting materials.

  • Reagent Addition: Prepare a 0.1 M solution of N-bromosuccinimide (NBS, 1.0 eq) in methanol. Add this solution dropwise to the p-cresol mixture over 20 minutes.

    • In-Process Validation: Monitor the internal temperature probe continuously. The reaction is mildly exothermic; ensure the temperature does not exceed 22 °C. The mixture will turn pale yellow.

  • Reaction Monitoring: Stir the mixture for exactly 5 minutes post-addition at 20 °C.

    • In-Process Validation: Perform a rapid Thin Layer Chromatography (TLC) check (Hexanes:Ethyl Acetate 4:1). The p-cresol spot should be entirely consumed, replaced by a single new spot with a higher Rf value. The appearance of a third spot indicates the onset of over-bromination.

  • Workup: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Exhaustive Di-Bromination (Br₂/AcOH Method)

Objective: Synthesis of 2,6-dibromo-4-methylphenol with high selectivity.

  • Preparation: Dissolve p-cresol (1.0 eq) in glacial acetic acid inside a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer.

    • In-Process Validation: Complete dissolution is critical to ensure uniform heat distribution and prevent localized thermal spikes.

  • Controlled Addition: Submerge the flask in a cool water bath. Begin dropwise addition of molecular bromine (2.05 eq). Adjust the addition rate to strictly maintain an internal temperature of 20–25 °C.

    • In-Process Validation: The deep red color of the bromine drops should rapidly decolorize upon hitting the solution, indicating immediate electrophilic consumption. Critical Warning: If the red color persists and begins to pool in the flask, pause the addition immediately. The reaction has stalled, and unreacted Br₂ accumulation risks a sudden, violent thermal runaway.

  • Maturation: Once addition is complete, stir the mixture for 2 hours at room temperature.

    • In-Process Validation: Pull an aliquot for GC/MS analysis. The chromatogram should confirm >98% conversion to the dibrominated mass (m/z ~266), with no detectable tetrabromo derivatives.

  • Quenching: Pour the reaction mixture into ice water containing 5% aqueous sodium bisulfite.

    • In-Process Validation: The aqueous wash must turn completely colorless. This visual cue confirms the absolute neutralization of all residual electrophilic bromine, rendering the mixture safe for final extraction and crystallization.

References

  • Bromination of Phenols – A Level Chemistry Edexcel Revision | Study Rocket | 1

  • Technical Support Center: Synthesis of Dimethoxy di-p-cresol | Benchchem | 4

  • Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ | Journal of Organic Chemistry (ACS) | 2

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol | Molecules (PMC/NIH) | 5

  • An expeditious synthesis of syringaldehyde from para-cresol | NISCPR |

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol | Quick Company (Patent CN102766028) | 3

Sources

Optimization

challenges in the regioselective functionalization of 2,3-Dibromo-4-methylphenol

Welcome to the Technical Support Center for the regioselective functionalization of 2,3-Dibromo-4-methylphenol . As a Senior Application Scientist, I have structured this guide to address the complex steric and electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the regioselective functionalization of 2,3-Dibromo-4-methylphenol . As a Senior Application Scientist, I have structured this guide to address the complex steric and electronic challenges inherent to this highly congested aromatic system.

Differentiating the C2 and C3 carbon-bromine bonds is notoriously difficult: C2 is ortho to the strongly electron-donating and potentially coordinating hydroxyl (-OH) group, while C3 is sandwiched between a bromine atom and a methyl (-CH3) group. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you achieve precise site-selectivity in your cross-coupling and electrophilic aromatic substitution (EAS) workflows.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Issue 1: Poor site-selectivity resulting in a 1:1 mixture of C2 and C3 arylated products.

  • Root Cause: The C2 and C3 carbon-bromine bonds possess similar bond dissociation energies. While C3 is electronically favored for oxidative addition (being meta to the strongly electron-donating -OH group, and thus less electron-rich than C2), the steric environments of both sites are highly congested[1]. Standard phosphine ligands (e.g., PPh3, dppf) fail to adequately differentiate these subtle microenvironments, leading to statistical mixtures.

  • Solution: Shift from "substrate-controlled" to "catalyst-controlled" selectivity[2]. To target the C2 position, utilize a hydrogen-bonding ligand like Ph-HTP (hydroxyterphenylphosphine), which pre-coordinates the palladium center to the phenol's oxygen[2]. To target the C3 position, protect the phenol with a massive steric shield (e.g., TIPS ether) and use a bulky Buchwald ligand (e.g., XPhos) to physically block C2 insertion.

Issue 2: Significant formation of diarylated byproducts despite using 1.0 equivalent of boronic acid.

  • Root Cause: The initial mono-arylation alters the electronic and steric landscape of the molecule. If the first coupling occurs at C3, the relief of steric strain or the electronic enrichment from the new aryl ring can inadvertently accelerate the oxidative addition of the remaining C2-Br bond, causing the second coupling rate to outpace the first.

  • Solution: Lower the reaction temperature by 10–20 °C to amplify the activation energy differences between the two C-Br bonds. Additionally, employ a syringe pump to slowly add the arylboronic acid over 4–6 hours, ensuring the local concentration of the transmetalating agent remains low.

Issue 3: Catalyst deactivation or "black palladium" precipitation.

  • Root Cause: Unprotected phenols can act as competitive ligands or undergo oxidative degradation, poisoning the palladium catalyst. Furthermore, highly sterically hindered oxidative addition complexes are prone to premature reductive elimination.

  • Solution: Increase the ligand-to-palladium ratio from 2:1 to 3:1 to stabilize the active Pd(0) species. If the phenol is unprotected, ensure the base used (e.g., K3PO4) is sufficient to deprotonate the phenol, as the resulting phenoxide is often a better directing group and less prone to oxidative degradation.

FAQs: Mechanistic and Structural Inquiries

Q: How do the electronic effects of the -OH and -CH3 groups specifically influence oxidative addition? A: Oxidative addition of Pd(0) is a nucleophilic attack on the C-Br bond, meaning it is generally faster at more electron-deficient sites. The -OH group at C1 is a powerful electron-donating group (EDG) via resonance, significantly enriching the ortho C2 position. The -CH3 group at C4 is a weaker EDG via hyperconjugation, enriching the C3 position. Purely based on electronics, the C3-Br bond is less deactivated by the -OH group and should react faster[3]. However, because both sites are electronically deactivated and sterically hindered, purely electronic control is rarely sufficient, necessitating ligand-directed approaches[2].

Q: I need to install a functional group at the C5 position via Electrophilic Aromatic Substitution (EAS). Why am I only recovering the C6-functionalized product? A: This is a classic case of competing directing effects. The -OH group is a powerful activating group and a strong ortho/para director, while the -CH3 group is a weak ortho/para director. The available positions are C5 (ortho to -CH3) and C6 (ortho to -OH). The overwhelming electron-donating resonance of the -OH group dictates that the electrophile will exclusively attack the C6 position. To functionalize C5, you must temporarily block C6 (e.g., via reversible sulfonation), perform your C5 functionalization, and then remove the blocking group.

Q: Can I achieve enantioselective cross-coupling with this substrate? A: Yes. Because the C2 and C3 positions are highly sterically hindered, coupling a bulky aryl group at C2 can restrict rotation around the newly formed biaryl axis, creating atropisomers. Utilizing an enantiopure, sulfonated ligand like (R)-sSPhos allows the sulfonate group to engage in attractive noncovalent interactions with the substrate, enabling highly enantioselective Suzuki-Miyaura couplings at the C2 position[4].

Quantitative Data: Catalyst & Ligand Selection

The following table summarizes the causal relationship between the chosen catalyst system, the state of the phenol, and the resulting site-selectivity.

Catalyst SystemPhenol StateDominant Coupling SiteSelectivity Ratio (C2:C3)Mechanistic Rationale
Pd(dppf)Cl₂ UnprotectedMixed~ 1:1Insufficient steric or electronic differentiation between the two highly hindered C-Br bonds.
Pd₂(dba)₃ / Ph-HTP UnprotectedC2> 9:1Hydroxyl group of the ligand forms a hydrogen bond with the phenol, directing Pd to the C2 position[2].
Pd(OAc)₂ / XPhos TIPS-ProtectedC3< 1:9Massive steric bulk of the TIPS group completely shields the C2 position, forcing insertion at C3.
Pd₂(dba)₃ / (R)-sSPhos UnprotectedC2 (Atroposelective)> 9:1Sulfonate group interactions direct Pd to the ortho position, enabling asymmetric cross-coupling[4].

Experimental Protocols

Protocol A: Regioselective C2-Arylation via Directed Suzuki-Miyaura Coupling

Rationale: This protocol utilizes the free hydroxyl group to direct the palladium catalyst to the sterically hindered C2 position via hydrogen bonding with the Ph-HTP ligand.

  • Reaction Setup: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2,3-dibromo-4-methylphenol (1.0 mmol), the desired arylboronic acid (1.05 mmol), Pd₂(dba)₃ (2.5 mol%), and Ph-HTP ligand (5.0 mol%).

  • Solvent & Base Addition: Add degassed 1,4-dioxane (5 mL) to dissolve the organic components, followed by the addition of a degassed aqueous solution of K₃PO₄ (2.0 M, 1.0 mL). The biphasic nature of this system helps modulate the transmetalation rate.

  • Heating: Seal the flask, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Monitoring: Monitor the disappearance of the starting material via GC-MS. The directed approach should yield >90% selectivity for the C2-arylated product.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol B: Regioselective C3-Arylation via Steric Shielding

Rationale: This protocol masks the directing ability of the -OH group and artificially increases the steric bulk at C2 to force oxidative addition at the C3 position.

  • Phenol Protection: Dissolve 2,3-dibromo-4-methylphenol (1.0 mmol) in anhydrous DMF (5 mL). Add imidazole (2.0 mmol) and TIPS-Cl (1.2 mmol). Stir at room temperature for 4 hours. Extract with Et₂O, wash extensively with water to remove DMF, and concentrate to isolate the TIPS-protected phenol.

  • Coupling Setup: In a Schlenk tube, combine the TIPS-protected phenol (1.0 mmol), arylboronic acid (1.1 mmol), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Solvent & Base: Add anhydrous toluene (5 mL) and anhydrous Cs₂CO₃ (2.0 mmol).

  • Reaction: Stir at 90 °C for 16 hours under an argon atmosphere.

  • Deprotection & Isolation: Filter the crude mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and redissolve the residue in THF (5 mL). Add TBAF (1.0 M in THF, 1.2 mmol) and stir for 1 hour at room temperature to cleave the TIPS group. Purify the resulting 3-aryl-2-bromo-4-methylphenol via column chromatography.

Mechanistic & Workflow Visualizations

MechanisticPathway Substrate 2,3-Dibromo-4-methylphenol Pd_Cat Pd(0) Catalyst + Ligand Substrate->Pd_Cat Oxidative Addition PathA Path A: C2-Br Insertion (Directed by -OH / Ph-HTP) Pd_Cat->PathA Hydrogen Bonding PathB Path B: C3-Br Insertion (Steric Control / Bulky PG) Pd_Cat->PathB Steric Shielding ProdA 2-Aryl-3-bromo-4-methylphenol PathA->ProdA Transmetalation & RE ProdB 3-Aryl-2-bromo-4-methylphenol PathB->ProdB Transmetalation & RE

Mechanistic divergence in the regioselective cross-coupling of 2,3-dibromo-4-methylphenol.

Workflow Step1 1. Phenol Protection Step2 2. Ligand Selection Step1->Step2 Step3 3. Base/Solvent Optimization Step2->Step3 Step4 4. Reaction Monitoring Step3->Step4 Step5 5. Isolation & Deprotection Step4->Step5

Standard experimental workflow for optimizing site-selective cross-coupling reactions.

References

  • Application Notes and Protocols for the Use of 2,3-Dibromophenol in Organic Synthesis - Benchchem. 1

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI. 2

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements - The Royal Society of Chemistry. 3

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Aryl Bromides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in cross-coupling chemistry: the oxidative dimerization of terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in cross-coupling chemistry: the oxidative dimerization of terminal alkynes (Glaser-Hay coupling) during the Sonogashira reaction of aryl bromides.

Aryl bromides present a unique kinetic challenge. Because the C–Br bond is significantly stronger than the C–I bond, the oxidative addition of Pd(0) into the aryl bromide is relatively slow. Consequently, the steady-state concentration of the highly reactive copper acetylide intermediate builds up. This elevated concentration significantly increases the probability of bimolecular oxidative homocoupling, especially if trace oxygen or unreduced Pd(II) species are present[1].

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to suppress this parasitic pathway.

Diagnostic & Decision Workflow

Before altering your chemical system, use the following decision tree to identify the most efficient path to minimizing homocoupling in your specific workflow.

Troubleshooting Start High Homocoupling Detected CheckO2 Are strictly anaerobic conditions maintained? Start->CheckO2 Degas Implement Freeze-Pump-Thaw & Purge with Ar/N2 CheckO2->Degas No CheckCu Is Copper Co-catalyst strictly required? CheckO2->CheckCu Yes CuFree Switch to Cu-Free Protocol e.g., (AllylPdCl)2 + P(t-Bu)3 CheckCu->CuFree No DiluteH2 Use 2% H2 in Ar/N2 Atmosphere CheckCu->DiluteH2 Yes SlowAdd Syringe Pump Addition of Alkyne DiluteH2->SlowAdd Still high? OptBase Switch Base: Et3N -> iPr2NH SlowAdd->OptBase Further optimization

Diagnostic workflow for mitigating Glaser homocoupling in Sonogashira reactions.

Troubleshooting Q&A (FAQs)

Q1: I rigorously degassed my solvents using freeze-pump-thaw, but I still see 15-20% diyne formation. Why is this happening without oxygen? A: While oxygen is the primary oxidant for Glaser-Hay coupling, it is not the only one. Many standard protocols use Pd(II) precatalysts (like Pd(PPh3​)2​Cl2​ ). For the catalytic cycle to begin, Pd(II) must be reduced to the active Pd(0) species. In the absence of other reducing agents, two equivalents of your terminal alkyne will reduce Pd(II) to Pd(0), forming one equivalent of the homocoupled diyne as a stoichiometric byproduct[2]. To prevent this, switch to a true Pd(0) source (e.g., Pd(PPh3​)4​ ) or pre-reduce your catalyst.

Q2: How can I completely eliminate the copper co-catalyst while maintaining reactivity with sluggish aryl bromides? A: Removing copper eliminates the copper acetylide intermediate entirely, which shuts down the classical Glaser pathway[3]. However, to achieve this with aryl bromides, you must drastically accelerate the oxidative addition step. Utilizing an electron-rich, sterically bulky phosphine ligand such as P(t-Bu)3​ combined with a Pd(0) source like (AllylPdCl)2​ creates a highly active, monoligated palladium species capable of room-temperature coupling without copper[4].

Q3: My specific substrate requires copper for optimal yields. What operational tweaks can minimize the parasitic homocoupling pathway? A: If copper is unavoidable, you must control the oxidation state of the system and the concentration of the acetylide. Three field-proven modifications apply:

  • Dilute Hydrogen Atmosphere: Running the reaction under a 2% H2​ / 98% Ar atmosphere keeps the catalytic system in a reduced state, dropping homocoupling to approximately 2%[5].

  • Amine Base Selection: Switching from the standard THF/ Et3​N mixture to Toluene/ iPr2​NH reduces the basicity and polarity of the medium, which has been shown to suppress oxidative dimerization[2].

  • Syringe Pump Addition: Adding the terminal alkyne slowly over the course of the reaction prevents the dangerous buildup of the copper acetylide intermediate.

Mechanistic Causality: Productive vs. Parasitic Pathways

Understanding the competing catalytic cycles is critical for rational troubleshooting. The diagram below illustrates how the buildup of copper acetylide acts as a branching point between successful transmetalation and parasitic homocoupling.

Mechanism Pd0 Pd(0) Catalyst PdII_Ar Pd(II)-Aryl Complex Pd0->PdII_Ar Oxidative Addition (Aryl Bromide) Transmetal Transmetalation PdII_Ar->Transmetal CrossProd Cross-Coupled Product Transmetal->CrossProd Reductive Elimination CrossProd->Pd0 CuI Cu(I) Acetylide CuI->Transmetal Productive Pathway Glaser Glaser Homocoupled Diyne CuI->Glaser Parasitic Pathway Alkyne Terminal Alkyne Alkyne->CuI CuX + Base TraceO2 Trace O2 / Oxidant TraceO2->Glaser Promotes

Competing productive Sonogashira transmetalation vs. parasitic Glaser pathway.

Quantitative Impact of Reaction Conditions

The following table synthesizes the expected homocoupling yields based on the strategic interventions discussed above. Use this to benchmark your experimental results.

Strategy / ConditionCatalyst SystemAtmosphereSolvent / BaseTypical Homocoupling (%)
Standard (Baseline) Pd(PPh3​)2​Cl2​ / CuIAirTHF / Et3​N > 50%
Strict Degassing Pd(PPh3​)2​Cl2​ / CuIArgonTHF / Et3​N 15 - 30%
Base Optimization Pd(PPh3​)4​ / CuIArgonToluene / iPr2​NH ~ 15%
Dilute Hydrogen Pd(PPh3​)2​Cl2​ / CuI2% H2​ in N2​ THF / Et3​N ~ 2%
Copper-Free (AllylPdCl)2​ / P(t-Bu)3​ ArgonDMF / iPr2​NH < 1%

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling of Aryl Bromides (Room Temperature)

Causality: This protocol relies on the extreme steric bulk and electron-donating properties of P(t-Bu)3​ to force the rapid oxidative addition of the aryl bromide, completely bypassing the need for copper-mediated transmetalation[4].

  • Catalyst Activation: In an argon-filled glovebox, dissolve (AllylPdCl)2​ (0.01 equiv) and P(t-Bu)3​ (0.04 equiv) in anhydrous DMF.

    • Self-Validation Check: The solution must turn a clear, pale yellow within minutes, indicating the formation of the active monoligated Pd(0) species. If a black precipitate forms, oxygen or moisture has breached the system, and the catalyst has decomposed into inactive palladium black.

  • Substrate Addition: To the active catalyst solution, add the aryl bromide (1.0 equiv) and diisopropylamine ( iPr2​NH , 1.2 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise over 10 minutes to maintain a low steady-state concentration.

  • Monitoring: Stir at room temperature. Monitor via GC-MS or TLC.

    • Self-Validation Check: The reaction should remain homogeneous. A color shift to dark orange/brown is normal, but precipitation is a sign of failure.

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed Sonogashira under Dilute Hydrogen

Causality: For sterically hindered substrates where copper transmetalation is strictly required, a 2% H2​ atmosphere prevents the oxidation of Cu(I) to Cu(II) and Pd(0) to Pd(II), effectively neutralizing trace oxidants without hydrogenating the alkyne[5].

  • Vessel Preparation: Charge a Schlenk flask with Pd(PPh3​)2​Cl2​ (0.02 equiv), CuI (0.04 equiv), and the aryl bromide (1.0 equiv).

  • Degassing: Perform three rigorous freeze-pump-thaw cycles on the solid mixture (if applicable) and the solvent separately.

  • Atmosphere Exchange: Backfill the Schlenk flask with a pre-mixed gas cylinder of 2% H2​ in Argon.

    • Self-Validation Check: Use an oil bubbler to ensure a continuous, slight positive pressure. The bubbler prevents ambient air from back-flowing into the system as the solvent vapors fluctuate.

  • Reagent Addition: Inject degassed THF and Et3​N via syringe, followed by the terminal alkyne.

  • Execution: Stir at the required temperature (typically 50-60 °C for bromides) until the aryl bromide is consumed.

References[1] Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. URL:https://doi.org/10.1039/9781849738965-00122[4] Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters (ACS Publications). URL:https://doi.org/10.1021/ol035252q[3] Copper-free Sonogashira cross-coupling reactions: an overview. PMC - National Institutes of Health. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4625000/[5] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters (ACS Publications). URL:https://doi.org/10.1021/ol034586a[2] Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry (ACS Publications). URL:https://doi.org/10.1021/acs.joc.8b03215

Sources

Reference Data & Comparative Studies

Validation

comparative reactivity of 2,3-Dibromo-4-methylphenol vs other bromophenols

A Comparative Guide to the Reactivity of 2,3-Dibromo-4-methylphenol Executive Summary For researchers engaged in the synthesis of complex molecular architectures, a nuanced understanding of the reactivity of polysubstitu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 2,3-Dibromo-4-methylphenol

Executive Summary

For researchers engaged in the synthesis of complex molecular architectures, a nuanced understanding of the reactivity of polysubstituted aromatic compounds is essential. This guide provides an in-depth comparison of 2,3-Dibromo-4-methylphenol against other structurally relevant bromophenols. The reactivity of this molecule is dictated by a complex interplay between the strongly activating hydroxyl and methyl groups and the deactivating, yet ortho-, para-directing bromo substituents. A key structural feature of 2,3-Dibromo-4-methylphenol is the vicinal (adjacent) dibromo substitution, which introduces significant steric hindrance that profoundly influences its reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, setting it apart from its isomers and less substituted analogues.

Introduction: The Interplay of Steric and Electronic Effects in Bromophenols

Bromophenols are invaluable intermediates in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the presence of three key functional handles: the nucleophilic and acidic hydroxyl group, the activated aromatic ring, and the carbon-bromine bond, which is amenable to a wide range of cross-coupling reactions.

The specific reactivity of any given bromophenol is a direct consequence of the electronic effects (both inductive and resonance) and steric demands of its substituents. In our target molecule, 2,3-Dibromo-4-methylphenol, we must consider:

  • Hydroxyl (-OH) group: A powerful activating group that donates electron density to the ring via resonance, strongly directing incoming electrophiles to the ortho and para positions.[1][2]

  • Methyl (-CH₃) group: A weakly activating, ortho, para-directing group.

  • Bromo (-Br) groups: These are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of resonance donation of their lone pairs.

The vicinal arrangement of the two bromine atoms at the C2 and C3 positions creates a sterically crowded environment on one side of the molecule, which is a critical factor in predicting its chemical behavior compared to other isomers like 2,6-Dibromo-4-methylphenol.

Caption: Fundamental factors governing the reactivity of substituted phenols.

Comparative Acidity (pKa)

The acidity of a phenol, represented by its pKa value, provides a quantitative measure of the electronic environment of the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion, leading to increased acidity (a lower pKa), while electron-donating groups have the opposite effect.[3]

CompoundKey SubstituentspKa ValueReference(s)
Phenol-10.0[3]
p-Cresol (4-methylphenol)4-CH₃10.26N/A
4-Bromo-3-methylphenol4-Br, 3-CH₃9.51 (Predicted)[4][5]
2,4-Dibromophenol2,4-Br₂7.79[6]
2,6-Dibromo-4-methylphenol2,6-Br₂, 4-CH₃7.21 (Predicted)[7][8]
2,3-Dibromo-4-methylphenol 2,3-Br₂, 4-CH₃ ~8.0 (Estimated) N/A

Note: The pKa for 2,3-Dibromo-4-methylphenol is an expert estimation based on the electronic effects of its substituents in comparison to known values of similar compounds.

The predicted pKa for 2,6-Dibromo-4-methylphenol is notably lower (more acidic) than for other isomers. This is likely due to the "ortho effect," where the two bulky bromine atoms flanking the hydroxyl group can cause steric hindrance that disrupts solvation of the phenoxide ion, but their strong inductive effect at close proximity dominates, leading to greater stabilization of the negative charge.[9][10]

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of further substitution on the 2,3-Dibromo-4-methylphenol ring is a classic case of competing directing effects and steric hindrance. The available positions for an incoming electrophile are C5 and C6.

  • Directing Effects: The hydroxyl group, being the most powerful activator, directs ortho (to C6, which is open) and para (to C4, which is blocked). The methyl group directs ortho (to C3 and C5) and para (to C6). The bromine at C2 directs ortho (to C1 and C3, blocked) and para (to C5). The bromine at C3 directs ortho (to C2 and C4, blocked) and para (to C6).

  • Consensus: Both C5 and C6 receive activating signals. However, C6 is ortho to the powerful -OH group and para to the -CH₃ group, making it the electronically favored position. C5 is ortho to the -CH₃ group and para to the C2-Br.

  • Steric Hindrance: The path to C5 is significantly hindered by the adjacent bromine at C4 and the methyl group at C3. The C6 position is adjacent to the hydroxyl group but is sterically shielded by the bulky bromine atom at C2. Classical substitution reactions often disfavor vicinal (side-by-side) substitution patterns due to steric clash.[11][12]

Caption: Predicted sites and feasibility of electrophilic attack.

Representative Protocol: Nitration of a Substituted Phenol

This protocol is adapted for a generic polysubstituted phenol and must be optimized for specific substrates. The low reactivity of 2,3-Dibromo-4-methylphenol would likely require forcing conditions.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the bromophenol substrate in 10 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Nitrating Agent Addition: Slowly add 1.1 mmol of concentrated nitric acid (70%) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Carefully pour the reaction mixture into 50 mL of ice-cold water. A precipitate of the nitrated product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure nitrated bromophenol.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for forming C-C bonds. For dihalogenated substrates like 2,3-Dibromo-4-methylphenol, the key challenge is achieving regioselectivity. The reactivity of a C-Br bond in the oxidative addition step—the first and often rate-determining step of the catalytic cycle—is influenced by both electronics and sterics.[13][14][15]

  • C2-Br vs. C3-Br:

    • The C2-Br bond is ortho to the hydroxyl group. This position is sterically hindered. Furthermore, the -OH group can potentially coordinate to the palladium catalyst, which can either inhibit or, in some cases, direct the reaction.

    • The C3-Br bond is adjacent to another bromine and a methyl group, but it is less sterically encumbered with respect to the palladium catalyst's approach compared to the C2-Br, which is sandwiched between the bulky -OH and another -Br.

Prediction: In a standard Suzuki-Miyaura coupling, the C3-Br bond is predicted to be more reactive due to its greater steric accessibility for the bulky palladium catalyst to undergo oxidative addition. Achieving mono-functionalization at the C3 position should be feasible, while coupling at the C2 position would require more specialized ligands or conditions to overcome the steric hindrance. Double coupling would be challenging.

SuzukiCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArBr 2,3-Dibromo-4-methylphenol (Ar-Br) ArBr->OxAdd C3-Br is sterically more accessible Pd_II_Complex LnP(II)(Ar)(Br) OxAdd->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Pd_II_R_Complex LnP(II)(Ar)(R) Transmetalation->Pd_II_R_Complex ReductiveElimination Reductive Elimination Pd_II_R_Complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R ReductiveElimination->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to favor mono-coupling at the more reactive C-Br bond and includes self-validating checkpoints.

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). This is critical as Pd(0) species are oxygen-sensitive.

  • Reagent Addition: To the flask, add 2,3-Dibromo-4-methylphenol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and a base such as K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial under the inert atmosphere, weigh the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and add it to the reaction flask. The choice of catalyst and ligand is paramount for controlling selectivity.[16]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 8 mL and 2 mL, respectively), via syringe.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously.

  • Validation & Monitoring: After 2 hours, carefully take a small aliquot from the reaction mixture under a positive pressure of inert gas. Quench it with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material, mono-coupled product, and di-coupled product. Continue the reaction, monitoring every 2-4 hours until the starting material is consumed or the ratio of mono- to di-coupled product is optimal.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water (20 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Oxidation and Oxidative Coupling

Phenols are susceptible to oxidation, which can lead to the formation of quinones or, via one-electron oxidation to a phenoxyl radical, dimeric products like biphenols or diphenyl ethers.[17][18][19] The dense substitution pattern of 2,3-Dibromo-4-methylphenol influences this reactivity.

  • Quinone Formation: Oxidation to a quinone is unlikely without loss of a substituent, as the relevant positions are blocked.

  • Oxidative Coupling: Generation of a phenoxyl radical is plausible. This radical would have spin density delocalized across the ring. C-C or C-O coupling could then occur. Given the steric hindrance at C2, C3, and C5, the most likely site for radical coupling would be at C6, potentially leading to the formation of a C-C linked biphenol dimer. Studies on the oxidation of other bromophenols in water treatment have shown the ready formation of such brominated dimeric products.[17]

Compared to a less substituted phenol like p-cresol, 2,3-Dibromo-4-methylphenol would be more resistant to oxidation due to the electron-withdrawing nature of the bromine atoms. However, compared to 2,6-di-tert-butylphenol, where the bulky groups provide a near-perfect shield for the hydroxyl group and prevent radical formation, it is significantly more reactive.[10]

Conclusion: A Reactivity Synopsis

The chemical personality of 2,3-Dibromo-4-methylphenol is uniquely shaped by its vicinal dibromo substitution pattern, which imparts significant steric constraints not present in many other bromophenol isomers.

Reaction Type2,3-Dibromo-4-methylphenolComparative Isomer (2,6-Dibromo-4-methylphenol)Rationale
Acidity Moderately acidic (Est. pKa ~8.0)More acidic (Pred. pKa ~7.21)Strong inductive effect of two ortho-bromines in the 2,6-isomer enhances acidity.
Electrophilic Substitution Low reactivity, sterically hindered at all activated positions.Higher reactivity, accessible at C3 and C5 positions.Vicinal bromine and methyl groups block access for incoming electrophiles.
Suzuki Coupling Selective mono-coupling favored at the more accessible C3 position.Symmetric; coupling at either C2 or C6 is possible but hindered.Steric hindrance around the C2-Br bond makes the C3-Br bond kinetically favored for oxidative addition.
Oxidation Moderately resistant; coupling at C6 possible.Resistant due to ortho-substituents.Electron-withdrawing groups reduce oxidation potential, but the ring is not fully shielded.

For the synthetic chemist, 2,3-Dibromo-4-methylphenol should be viewed as a substrate where steric effects are a dominant controlling factor. While its acidity is notable, its utility in electrophilic substitution is limited. Its most promising application lies in selective palladium-catalyzed cross-coupling reactions, where the differential steric environment of its two C-Br bonds can be exploited to achieve regioselective functionalization.

References

  • Gro-kipedia. (n.d.). 2,4-Dibromophenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Bromo-3-methylphenol,4-Bromo-m-cresol. Retrieved from [Link]

  • MDPI. (2025, May 9). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Oxidation of 2,4-bromophenol by UV/PDS and formation of bromate and brominated products: A comparison to UV/H2O2. Retrieved from [Link]

  • ACS Publications. (2014, August 19). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Retrieved from [Link]

  • LookChem. (n.d.). 4-Bromo-3-methylphenol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 14472-14-1,Phenol,4-bromo-3-methyl. Retrieved from [Link]

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • ACS Publications. (2014, May 1). Controlling the Catalytic Aerobic Oxidation of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • SciSpace. (n.d.). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. (2020, July 20). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. Retrieved from [Link]

  • Wiley Online Library. (2022, February 24). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Appchem. (n.d.). Phenol, 2,3-dibromo-4-methyl-. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dibromo-4-methyl- (CAS 2432-14-6). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • NPTEL. (n.d.). Aromatic electrophilic substitution (Ar-SE) Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-3-methylphenol. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-4-methylpentane. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Palladium Catalysts for 2,3-Dibromo-4-methylphenol Coupling Reactions

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2,3-Dibromo-4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2,3-Dibromo-4-methylphenol is a versatile building block, offering two distinct bromine atoms for participation in palladium-catalyzed cross-coupling reactions. The challenge and opportunity lie in achieving regioselective coupling to forge new carbon-carbon and carbon-nitrogen bonds, paving the way for novel pharmaceutical candidates and fine chemicals.

This guide provides an in-depth technical comparison of palladium catalysts for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions of 2,3-Dibromo-4-methylphenol. We will delve into the principles governing catalyst efficacy, present comparative data from analogous systems, and provide detailed experimental protocols to empower you in your synthetic endeavors.

The Key Challenge: Regioselectivity in Dibromoarenes

The primary hurdle in the functionalization of 2,3-Dibromo-4-methylphenol is controlling which of the two bromine atoms reacts. The reactivity of each C-Br bond is governed by a combination of steric and electronic factors.

  • Steric Hindrance: The bromine at the C2 position is flanked by the hydroxyl and methyl groups, making it more sterically hindered than the bromine at the C3 position. In many palladium-catalyzed reactions, the oxidative addition step is sensitive to steric bulk, which would favor reaction at the less hindered C3 position.

  • Electronic Effects: The hydroxyl group is an ortho, para-directing activator, while the methyl group is a weak ortho, para-directing activator. These electronic influences can affect the electron density at the C-Br bonds, potentially modulating their reactivity in the oxidative addition step of the catalytic cycle.

Achieving high regioselectivity often necessitates careful tuning of the palladium catalyst, the ligand, and the reaction conditions. The choice of ligand is particularly crucial, as its steric and electronic properties can profoundly influence the outcome of the reaction.

Comparative Efficacy of Palladium Catalysts

The following sections provide a comparative analysis of various palladium catalyst systems for the most common cross-coupling reactions. While direct comparative data for 2,3-Dibromo-4-methylphenol is limited in the literature, the following recommendations are based on established principles and data from structurally similar dihaloarenes.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. For the mono-arylation of 2,3-Dibromo-4-methylphenol, the goal is to selectively replace one bromine atom with an aryl group from a boronic acid.

Catalyst SystemLigand TypeExpected RegioselectivityAnticipated YieldKey Considerations
Pd(PPh₃)₄ Simple PhosphineModerate to Good for C3ModerateA standard, often effective catalyst, but may require higher temperatures and longer reaction times.
Pd(OAc)₂ / SPhos Bulky, Electron-Rich BiarylphosphineHigh for C3High to ExcellentSPhos is known to promote the coupling of sterically hindered substrates and can enhance selectivity for the less hindered C3 position.[1]
Pd(OAc)₂ / XPhos Bulky, Electron-Rich BiarylphosphineHigh for C3High to ExcellentSimilar to SPhos, XPhos is a highly active ligand that can facilitate challenging couplings.[2]
PdCl₂(dppf) FerrocenylphosphineGood for C3Good to HighDppf is a versatile ligand that often provides good results for a range of substrates.
Pd-NHC Complexes N-Heterocyclic CarbenePotentially High for C3Good to HighNHC ligands are known for their strong σ-donating ability and can provide high catalyst stability and activity.[3][4]

Expert Insights: For achieving high regioselectivity in the Suzuki-Miyaura coupling of 2,3-Dibromo-4-methylphenol, the use of bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos is highly recommended. These ligands can accelerate the rate-determining oxidative addition at the less sterically hindered C3 position while minimizing reaction at the more hindered C2 position.

Experimental Workflow & Protocols

General Experimental Workflow for Catalyst Comparison

To objectively compare the efficacy of different palladium catalysts, a systematic approach is essential. The following workflow, illustrated in the DOT graph below, outlines the key steps.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Purification A Prepare Stock Solutions: - 2,3-Dibromo-4-methylphenol - Coupling Partner - Base B Array Catalysts & Ligands in separate reaction vessels A->B Dispense C Add Reactants & Solvent under Inert Atmosphere B->C Combine D Heat to Reaction Temperature and Monitor Progress (TLC, GC/MS) C->D Initiate E Quench Reaction & Work-up D->E Completion F Analyze Crude Mixture (NMR, LC/MS) to determine yield and regioselectivity E->F Sample G Purify Product via Column Chromatography F->G Proceed if successful

Caption: A systematic workflow for comparing palladium catalyst efficacy.

Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Mono-arylation

This protocol is a representative starting point for the mono-arylation of 2,3-Dibromo-4-methylphenol at the C3 position.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,3-Dibromo-4-methylphenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) and a 2 M aqueous solution of K₃PO₄ (2.0 mmol).

  • Reaction: Stir the mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities. High selectivity for the C3 position is generally expected due to steric factors.

Catalyst SystemCo-catalystLigandExpected RegioselectivityAnticipated YieldKey Considerations
Pd(PPh₃)₂Cl₂ CuIPPh₃High for C3Good to HighThe classic and often reliable Sonogashira catalyst system.
Pd(OAc)₂ / XPhos CuIXPhosExcellent for C3High to ExcellentThe bulky XPhos ligand can accelerate the reaction and improve yields, especially for challenging substrates.[2]
Pd(P(t-Bu)₃)₂ NoneP(t-Bu)₃High for C3Good to HighAn example of a copper-free Sonogashira system, which can be advantageous for substrates sensitive to copper.[2]
Pd-NHC Complexes CuI or NoneNHCHigh for C3Good to HighCan offer high stability and activity, sometimes enabling copper-free conditions.[5]

Expert Insights: For the Sonogashira coupling of 2,3-Dibromo-4-methylphenol, a system of Pd(PPh₃)₂Cl₂ with a CuI co-catalyst is a robust starting point. For higher yields and milder conditions, a more advanced catalyst system with a bulky phosphine ligand like XPhos is recommended.

Detailed Experimental Protocol: Regioselective Sonogashira Mono-alkynylation
  • Reaction Setup: To a dry Schlenk flask, add 2,3-Dibromo-4-methylphenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed THF (5 mL), triethylamine (2.0 mmol), and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura work-up, using an appropriate solvent system for extraction and chromatography.

Heck Coupling: Vinylation of the Aryl Halide

The Heck reaction couples the aryl halide with an alkene. Due to the steric hindrance at the C2 position, selective vinylation at the C3 position is the most probable outcome.

Catalyst SystemLigandBaseExpected RegioselectivityAnticipated YieldKey Considerations
Pd(OAc)₂ PPh₃ or P(o-tolyl)₃Et₃N or K₂CO₃Good for C3Moderate to GoodA classical Heck catalyst system. The choice of phosphine can influence reactivity.
Pd₂(dba)₃ / P(t-Bu)₃ P(t-Bu)₃Cs₂CO₃High for C3Good to HighBulky phosphine ligands can improve catalyst activity and stability.
Palladacycle Catalysts VariousVariousHigh for C3Good to HighPre-formed palladacycles can offer high stability and activity at low catalyst loadings.[6]

Expert Insights: The Heck reaction can sometimes be sluggish with electron-rich aryl bromides. The use of a more active catalyst system, such as one employing a bulky electron-rich phosphine ligand or a palladacycle, may be necessary to achieve good conversion.

Detailed Experimental Protocol: Regioselective Heck Mono-vinylation
  • Reaction Setup: In a sealed tube, combine 2,3-Dibromo-4-methylphenol (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Reagent Addition: Add a suitable solvent such as DMF or NMP (5 mL) and a base like triethylamine (1.5 mmol).

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The subsequent purification steps are similar to those for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which are prevalent in pharmaceuticals. Similar to other couplings, selectivity for the C3 position is anticipated.

Catalyst SystemLigandBaseExpected RegioselectivityAnticipated YieldKey Considerations
Pd₂(dba)₃ / BINAP BINAPNaOt-Bu or Cs₂CO₃Good for C3Moderate to GoodAn early generation catalyst system that can be effective for a range of amines.[7]
Pd(OAc)₂ / BrettPhos BrettPhosK₃PO₄ or LHMDSHigh for C3HighBrettPhos is a highly active ligand, particularly for the coupling of primary amines.[7]
Pd(OAc)₂ / RuPhos RuPhosNaOt-BuHigh for C3HighRuPhos is another excellent choice for a broad range of amines, including sterically hindered ones.

Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For a sterically hindered substrate like 2,3-Dibromo-4-methylphenol, a bulky and electron-rich biarylphosphine ligand from the Buchwald or Hartwig portfolio is strongly recommended to achieve high yields.[5][8]

Detailed Experimental Protocol: Regioselective Buchwald-Hartwig Mono-amination
  • Reaction Setup: In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Reagent Addition: Add 2,3-Dibromo-4-methylphenol (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and stir at 100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Cycle

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.

catalytic_cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)(X)L2 ArPd(II)(X)L2 Oxidative\nAddition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation R-M ArPd(II)(R)L2 ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive\nElimination Reductive Elimination ArPd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The selective functionalization of 2,3-Dibromo-4-methylphenol is a synthetically valuable transformation that can be achieved through various palladium-catalyzed cross-coupling reactions. The key to success lies in the judicious choice of the catalyst system, particularly the ligand, to control regioselectivity and achieve high yields. For mono-functionalization, reaction at the less sterically hindered C3 position is generally favored. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often the catalysts of choice for these challenging transformations. This guide provides a solid foundation and starting point for researchers to develop and optimize their synthetic routes to novel and complex molecules derived from 2,3-Dibromo-4-methylphenol.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • PMC. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • MDPI. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. [Link]

  • PMC. (2025). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles. [Link]

  • DOI. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. [Link]

  • PubMed. (2007). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. [Link]

  • huscap. (2020). Title Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization Author(s) Seo, Tamae. [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ChemRxiv. (n.d.). Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

Sources

Validation

spectroscopic data analysis for the structural confirmation of 2,3-Dibromo-4-methylphenol

Spectroscopic Data Analysis for the Structural Confirmation of 2,3-Dibromo-4-methylphenol: A Comparative Guide of Analytical Workflows As a Senior Application Scientist in drug development and materials synthesis, I freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Data Analysis for the Structural Confirmation of 2,3-Dibromo-4-methylphenol: A Comparative Guide of Analytical Workflows

As a Senior Application Scientist in drug development and materials synthesis, I frequently encounter the challenge of structurally validating heavily substituted aromatic building blocks. For a molecule like 2,3-Dibromo-4-methylphenol (C₇H₆Br₂O) , identifying the functional groups is trivial; the true analytical challenge lies in unequivocally proving its exact regiochemistry. How do we definitively distinguish the 2,3-dibromo isomer from the 2,5-dibromo or 2,6-dibromo variants?

This guide objectively compares the performance of various spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)—and establishes a self-validating experimental workflow for absolute structural confirmation.

The Analytical Challenge: Regiochemical Differentiation

The structural confirmation of halogenated phenols requires a multi-modal approach. Relying on a single technique often leads to false positives due to isomeric similarities.

  • Mass Spectrometry confirms the molecular formula and the number of halogens but is blind to their position on the ring.

  • Infrared Spectroscopy confirms the presence of the phenol (-OH) and carbon-halogen (C-Br) bonds but lacks the resolution to determine substitution patterns.

  • NMR Spectroscopy is the ultimate arbiter of regiochemistry, utilizing scalar coupling (J-coupling) to map the exact connectivity of the aromatic protons.

By understanding the causality behind these techniques, we can select the optimal instrumentation for the workflow 1.

Comparative Guide of Spectroscopic Workflows

A. Mass Spectrometry: EI-GC-MS vs. ESI-LC-MS
  • Recommended: Electron Ionization GC-MS (EI-GC-MS)

    • Causality: 2,3-Dibromo-4-methylphenol is a relatively small, volatile, and thermally stable compound, making it ideal for Gas Chromatography. Hard ionization at 70 eV strips an electron to form a robust molecular ion (M⁺). Because bromine has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, a dibrominated molecule will display a mathematically perfect 1:2:1 isotopic triplet at m/z 264, 266, and 268. This signature instantly confirms the presence of exactly two bromine atoms.

  • Alternative: Electrospray Ionization LC-MS (ESI-LC-MS)

    • Drawbacks: ESI is a soft ionization technique. While negative mode ESI can yield the [M-H]⁻ ion, the compound's relatively low polarity results in poor ionization efficiency compared to EI. Furthermore, the lack of extensive fragmentation limits structural deduction.

B. NMR Spectroscopy: High-Field (400+ MHz) vs. Benchtop (60 MHz)
  • Recommended: High-Field 400 MHz 1D & 2D NMR

    • Causality: The regiochemistry of this molecule is proven by the aromatic protons at positions C5 and C6. Because they are adjacent (ortho) to each other, their nuclear spins interact, resulting in an ortho J-coupling of ~8.5 Hz . In a 400 MHz spectrometer, the chemical shift dispersion is large enough that these protons appear as two distinct, clean doublets. 2D HMBC (Heteronuclear Multiple Bond Correlation) is then used to trace the ³J carbon-proton couplings from the methyl group to the brominated carbons, locking the structure in place 2.

  • Alternative: Benchtop 60 MHz NMR

    • Drawbacks: At low magnetic fields, the narrow chemical shift difference between H5 and H6 leads to severe second-order effects ("roofing" and overlapping multiplets). It becomes mathematically impossible to accurately extract the 8.5 Hz coupling constant, leaving the regiochemistry ambiguous.

C. Vibrational Spectroscopy: ATR-FTIR vs. Transmission KBr Pellet
  • Recommended: Attenuated Total Reflectance (ATR-FTIR)

    • Causality: ATR requires zero sample preparation and is non-destructive. It clearly resolves the broad phenolic O-H stretch (~3300 cm⁻¹) and the heavy C-Br stretching vibrations in the fingerprint region (~600 cm⁻¹) 3.

  • Alternative: KBr Pellet Transmission

    • Drawbacks: KBr is highly hygroscopic. Absorbed atmospheric moisture often creates a massive artificial O-H band at 3400 cm⁻¹, which can mask or be mistaken for the compound's intrinsic phenolic O-H stretch.

Quantitative Comparison of Analytical Techniques

ParameterEI-GC-MSHigh-Field NMR (400 MHz)ATR-FTIR
Primary Target Molecular Weight & Halogen CountRegiochemistry & ConnectivityFunctional Groups (-OH, C-Br)
Resolution/Sensitivity High (Picogram level)Moderate (Microgram level)Moderate (Milligram level)
Key Diagnostic Signal m/z 264/266/268 (1:2:1 ratio)Two doublets, J ≈ 8.5 HzBroad peak at 3300 cm⁻¹
Analysis Time 15–20 minutes5–10 minutes (1D)< 2 minutes
Cost per Sample ModerateHighLow
Structural Elucidation Power Moderate (Formula only)High (Exact Isomer)Low (Class only)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal checks to validate the data in real-time 4.

Protocol 1: EI-GC-MS Acquisition
  • Preparation: Dissolve 1 mg of the sample in 1 mL of GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC-MS using a split ratio of 50:1. Use a standard non-polar column (e.g., HP-5MS) with a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionization: Set the mass spectrometer to Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 350.

  • Self-Validation Check: Locate the molecular ion cluster around m/z 264. The peaks at 264, 266, and 268 must exhibit an exact 1:2:1 intensity ratio. A deviation indicates either co-elution of an impurity or a different halogenation state (e.g., a monobromo impurity would show a 1:1 ratio at m/z 186/188).

Protocol 2: High-Field ¹H NMR Acquisition
  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz (or higher) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Check: Integrate the methyl singlet at ~2.3 ppm and set its value to exactly 3.00. The two aromatic signals in the 6.5–7.5 ppm region must integrate to exactly 1.00 each. Furthermore, calculate the J-coupling for both doublets; they must match perfectly (e.g., J = 8.5 Hz for both), proving they are mutually coupled ortho protons. If the J-coupling is ~2 Hz, you have a meta-substituted impurity (e.g., the 2,6-dibromo isomer).

Protocol 3: ATR-FTIR Analysis
  • Background: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Acquisition: Place a few crystals of the solid sample directly onto the ATR crystal. Apply pressure using the anvil. Acquire the sample spectrum using the same parameters.

  • Self-Validation Check: Overlay the background and sample spectra. The absence of a broad band at 3400 cm⁻¹ in the background confirms that the sample's O-H stretch is genuinely from the phenol and not an artifact of atmospheric moisture or a contaminated crystal.

Workflow Visualization

The following diagram maps the logical progression of the spectroscopic data analysis, demonstrating how each technique contributes a specific piece to the structural puzzle until the exact regiochemistry is confirmed.

G Start Unknown Sample (Suspected 2,3-Dibromo-4-methylphenol) MS EI-GC-MS Analysis Start->MS IR ATR-FTIR Analysis Start->IR NMR1D ¹H NMR (400 MHz) Start->NMR1D MS_Result m/z 264/266/268 (1:2:1) Confirms C7H6Br2O MS->MS_Result Final Confirmed Regiochemistry: 2,3-Dibromo-4-methylphenol MS_Result->Final IR_Result 3300 cm⁻¹ (-OH) 600 cm⁻¹ (C-Br) IR->IR_Result IR_Result->Final NMR1D_Result Two doublets (J ≈ 8.5 Hz) Confirms ortho H5, H6 NMR1D->NMR1D_Result NMR2D 2D HMBC NMR NMR1D_Result->NMR2D Proceed to 2D for exact carbon mapping NMR2D_Result ³J_CH correlations Confirms Br at C2, C3 NMR2D->NMR2D_Result NMR2D_Result->Final

Figure 1: Spectroscopic workflow for the structural confirmation of 2,3-Dibromo-4-methylphenol.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education Publishing. Available at:[Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (PMC). Available at: [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available at: [Link]

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Comparative

assessing the purity of synthesized 2,3-Dibromo-4-methylphenol

Assessing the Purity of Synthesized 2,3-Dibromo-4-methylphenol: A Comparative Guide to Analytical Methodologies Synthesized 2,3-Dibromo-4-methylphenol (CAS: 344248-97-1) is a critical halogenated building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of Synthesized 2,3-Dibromo-4-methylphenol: A Comparative Guide to Analytical Methodologies

Synthesized 2,3-Dibromo-4-methylphenol (CAS: 344248-97-1) is a critical halogenated building block utilized in advanced material synthesis, agrochemicals, and pharmaceutical development[1]. During its synthesis—typically via the electrophilic aromatic bromination of p-cresol—the formation of structural isomers (such as 2,5-dibromo or 3,5-dibromo analogs) and over-brominated byproducts is nearly inevitable. For researchers and drug development professionals, accurately assessing the purity of the synthesized batch is paramount to prevent downstream experimental failures.

This guide objectively compares the performance of the three primary analytical methodologies used for halogenated phenols: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qHNMR). By evaluating these alternatives and providing self-validating experimental protocols, this guide establishes a robust, causality-driven framework for purity assessment.

Comparative Analysis of Analytical Alternatives

No single analytical technique provides a complete picture of a synthesized compound's purity. Selecting the right method requires understanding the physical properties of bromophenols and the specific limitations of each instrument.

  • HPLC-UV (Isomer Profiling): HPLC equipped with a UV detector is the workhorse for bromophenol analysis. Brominated phenols exhibit strong UV absorbance, typically measured between 210 nm and 286 nm[2][3]. Reversed-phase HPLC (RP-HPLC) utilizing C8 or C18 columns provides excellent chromatographic resolution (Rs > 1.2) for closely related isomers[2][4]. However, HPLC is a secondary method; it requires highly pure, identical reference standards to generate calibration curves for absolute quantification.

  • GC-MS (Volatile Byproducts): While HPLC is ideal for non-volatile components, GC-MS excels in detecting volatile halogenated precursors and byproducts. The mass spectrometer provides structural elucidation based on the characteristic isotopic patterns of bromine ( 79 Br and 81 Br, ~1:1 ratio), which is invaluable for identifying unknown polybrominated impurities.

  • qHNMR (Absolute Purity): Unlike chromatographic methods, qHNMR is a primary ratio method[5]. It determines absolute purity by comparing the integral of a specific analyte proton against a certified internal standard (e.g., Dimethylsulfone)[6][7]. Because the NMR signal area is directly proportional to the number of nuclei, qHNMR bypasses the need for an analyte-specific standard, making it the most objective method for newly synthesized compounds[7][8].

Quantitative Data Summary
Analytical MetricHPLC-UVGC-MSqHNMR
Primary Output Relative purity & Isomer profilingVolatile impurity identificationAbsolute mass fraction (Purity %)
Limit of Detection (LOD) 0.008 – 0.127 µg/mL[2][3]~0.01 – 0.05 µg/mL~1 – 5 µg/mL (Scan dependent)
Precision (RSD) < 0.32% to 6.28%[2][3]2.0% – 8.0%< 1.0%[8]
Reference Standard Analyte-specific standard requiredAnalyte-specific standard requiredUniversal internal standard (e.g., DMSO 2​ )
Key Limitation Blind to compounds lacking chromophoresThermal degradation of sensitive analytesLower sensitivity; requires high sample mass

Experimental Protocols & Methodological Causality

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol A: RP-HPLC-UV Analysis for Isomeric Resolution

Objective: Quantify structural isomers and polar byproducts in the synthesized batch.

  • System Equilibration: Equilibrate a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size) with the initial mobile phase (water and acetonitrile, both containing 0.05% trifluoroacetic acid)[3].

    • Causality: Bromophenols are weakly acidic. The acidic modifier (TFA) suppresses the ionization of the phenolic hydroxyl group, ensuring the compound remains in its neutral, hydrophobic state. This prevents peak tailing and dramatically improves the resolution of closely eluting isomers.

  • Standard Preparation: Accurately weigh ~10 mg of the synthesized 2,3-Dibromo-4-methylphenol and dissolve it in 10 mL of HPLC-grade acetonitrile[4]. Prepare a concentration gradient (0.05 to 100 µg/mL) to establish linearity.

  • Chromatographic Separation: Run a gradient elution from 2% to 70% acetonitrile over 35 minutes at a flow rate of 1.0 mL/min[2][3].

    • Causality: A gradient elution allows for the rapid elution of polar impurities early in the run, while strongly retained polybrominated byproducts are forced off the column at higher organic concentrations, preventing carryover.

  • Detection & Validation: Monitor absorbance at 286 nm[2]. Validate the method by confirming that the chromatographic resolution (Rs) between the 2,3-dibromo isomer and any spiked 2,6-dibromo isomer exceeds 1.5.

Protocol B: Absolute Purity Determination via qHNMR

Objective: Determine the absolute mass fraction of 2,3-Dibromo-4-methylphenol without an identical reference standard.

  • Standard Selection: Select a certified reference material (CRM) such as Dimethylsulfone (DMSO 2​ )[6].

    • Causality: DMSO 2​ is highly pure, non-hygroscopic, and provides a sharp singlet at ~3.0 ppm in CDCl 3​ . This chemical shift does not overlap with the aromatic protons (typically 6.5–7.5 ppm) or the methyl protons (~2.3 ppm) of 2,3-Dibromo-4-methylphenol[6][8].

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized 2,3-Dibromo-4-methylphenol and ~5 mg of the DMSO 2​ standard using a microbalance (precision to 0.01 mg). Co-dissolve completely in 0.6 mL of high-purity CDCl 3​ [7][8].

    • Causality: qHNMR is a gravimetric technique; any error in mass directly translates to an error in the calculated absolute purity.

  • NMR Acquisition Parameters: Acquire the 1 H NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 5 × T1 (typically 30–60 seconds)[5].

    • Causality: A long D1 ensures complete longitudinal relaxation of all protons between pulses. Incomplete relaxation leads to signal saturation and underestimation of the peak integrals, destroying quantitative accuracy.

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the methyl singlet of the analyte ( Ix​ ) and the singlet of DMSO 2​ ( Istd​ ). Calculate purity using the standard qNMR equation[7][8]:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

Purity Assessment Workflow Visualization

The following diagram illustrates the integrated multi-modal workflow required to confidently assess the purity of synthesized bromophenols.

PurityWorkflow Synth Synthesized Batch (2,3-Dibromo-4-methylphenol) Prep Sample Preparation & Gravimetric Weighing Synth->Prep HPLC HPLC-UV (Isomer Profiling) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS qNMR qHNMR (Absolute Purity %) Prep->qNMR Data Data Integration & Comparative Analysis HPLC->Data GCMS->Data qNMR->Data Result Validated Purity Certificate Data->Result

Multi-modal analytical workflow for validating the purity of synthesized bromophenols.

Conclusion

Assessing the purity of synthesized 2,3-Dibromo-4-methylphenol requires a composite approach. While HPLC-UV provides the necessary resolution to distinguish between closely related brominated isomers, it falls short in providing absolute quantification without identical standards. qHNMR bridges this gap by offering a primary ratio method for absolute purity determination, provided strict relaxation and gravimetric protocols are followed. By integrating these methodologies, researchers can establish a highly trustworthy, self-validating purity profile for their synthesized compounds.

References

  • Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Universidade Federal da Bahia. Available at: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. National Institutes of Health (PMC). Available at: [Link]

  • 2,3-dibromo-phenol - Molbase. Molbase. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. American Chemical Society (ACS). Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method. National Institutes of Health (PMC). Available at: [Link]

Sources

Validation

A Comparative Guide to the Antioxidant Potential of Brominated Phenol Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Bromophenols, a class of halogenated phenolic compounds, are of significant interest in medicinal chemistry and drug development.[1] Found abun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols, a class of halogenated phenolic compounds, are of significant interest in medicinal chemistry and drug development.[1] Found abundantly in marine algae, these natural products and their synthetic derivatives exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[2] The antioxidant capacity of bromophenols is particularly noteworthy, as it underpins their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

This guide provides an in-depth comparison of the antioxidant potential of different brominated phenol isomers. We will explore the structure-activity relationships that govern their efficacy, present available experimental data, and provide detailed protocols for the most common antioxidant assays. This information is intended to assist researchers in the selection and evaluation of bromophenol derivatives as potential therapeutic agents.

The Chemistry of Antioxidant Activity in Phenols

The antioxidant activity of phenolic compounds, including bromophenols, is primarily attributed to their ability to scavenge free radicals. This is achieved through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[3]

In the HAT mechanism , the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.[3]

The SET-PT mechanism involves the transfer of an electron from the phenol to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule.

The efficiency of these processes is largely determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates the donation of a hydrogen atom, leading to greater antioxidant activity.[3] The position of substituents on the phenolic ring plays a crucial role in modulating the BDE and the stability of the resulting phenoxyl radical.

Structure-Activity Relationship of Bromophenol Isomers

While extensive experimental data directly comparing the simple monobromophenol isomers (2-bromophenol, 3-bromophenol, and 4-bromophenol) is limited in the literature, we can infer their relative antioxidant potential based on established structure-activity relationships for phenolic compounds.[4]

The position of the bromine atom influences the electronic properties of the phenol ring and the stability of the phenoxyl radical formed upon hydrogen donation.

  • 2-Bromophenol (ortho-isomer): The bromine atom at the ortho position can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. The proximity to the hydroxyl group may also allow for intramolecular hydrogen bonding, which can affect the O-H BDE.

  • 3-Bromophenol (meta-isomer): At the meta position, the bromine atom primarily exerts an electron-withdrawing inductive effect, which can destabilize the phenoxyl radical. This generally leads to a higher BDE and, consequently, lower antioxidant activity compared to the ortho and para isomers.[4]

  • 4-Bromophenol (para-isomer): With the bromine atom at the para position, the resonance effect can contribute to the stabilization of the phenoxyl radical. This is expected to result in a lower BDE and higher antioxidant activity compared to the meta-isomer.

Therefore, the expected order of antioxidant potential for the monobromophenol isomers is:

4-Bromophenol ≈ 2-Bromophenol > 3-Bromophenol

This predicted trend is supported by theoretical studies on halophenols, which suggest that the stability of the phenoxyl radical is a key determinant of antioxidant activity.[5]

Quantitative Comparison of Bromophenol Derivatives

To provide a quantitative perspective on the antioxidant potential of bromophenols, the following table summarizes experimental data for a selection of more complex, naturally occurring and synthetic bromophenol derivatives, as determined by the DPPH and ABTS radical scavenging assays. Lower IC50 values and higher TEAC (Trolox Equivalent Antioxidant Capacity) values indicate greater antioxidant activity.

CompoundAssayIC50 (µM)TEAC (mM)Source
2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethaneDPPH30.4 ± 0.2-[5]
2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethaneABTS-2.8 ± 0.1[5]
5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diolDPPH--[5]
5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diolABTS-3.0[5]
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acidDPPH19.84-[6]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherDPPH--[2]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherABTS--[2]

Experimental Protocols for Antioxidant Assays

The following are detailed, step-by-step methodologies for the three most common assays used to evaluate antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (bromophenol isomers)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Solutions: Dissolve the bromophenol isomers and the positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of each concentration of the test and control solutions to the wells of a 96-well plate in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test solution.

  • IC50 Determination: Plot the percentage of scavenging against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Bromophenols & Control add_samples Add 100 µL Sample/Control to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts_radical Prepare ABTS Radical Cation (ABTS•+) prep_working_sol Dilute ABTS•+ to Absorbance of 0.7 prep_abts_radical->prep_working_sol add_abts Add 190 µL ABTS Working Solution prep_working_sol->add_abts prep_samples Prepare Serial Dilutions of Bromophenols & Control add_samples Add 10 µL Sample/Control prep_samples->add_samples add_abts->add_samples incubate Incubate 6 min add_samples->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_teac Determine TEAC Value calculate_inhibition->determine_teac

Caption: Experimental workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • Positive control (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Preparation of Test and Standard Solutions: Prepare a series of concentrations of the test compounds and the ferrous sulfate standard.

  • Assay:

    • Add 180 µL of the FRAP reagent to the wells of a 96-well plate.

    • Add 20 µL of the test, standard, or blank (solvent) solutions to the wells in triplicate.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the ferrous sulfate solutions. Determine the FRAP value of the test compounds from the standard curve, expressed as µM Fe(II) equivalents.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_frap Prepare and Warm FRAP Reagent add_frap Add 180 µL FRAP Reagent to Wells prep_frap->add_frap prep_samples Prepare Bromophenol & FeSO4 Standard Solutions add_samples Add 20 µL Sample/Standard prep_samples->add_samples add_frap->add_samples incubate Incubate 4 min at 37°C add_samples->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs create_curve Create FeSO4 Standard Curve measure_abs->create_curve determine_frap Determine FRAP Value create_curve->determine_frap

Caption: Experimental workflow for the FRAP antioxidant assay.

Synthesis of Bromophenol Isomers

For researchers who wish to synthesize bromophenol isomers for their studies, the following provides a brief overview of common synthetic routes.

  • 2-Bromophenol and 4-Bromophenol: These isomers are typically synthesized by the direct bromination of phenol. [7][8]The reaction conditions, such as temperature and solvent, can be controlled to favor the formation of one isomer over the other. For example, bromination of phenol in carbon disulfide at low temperatures (-30°C) yields predominantly 4-bromophenol. [9]* 3-Bromophenol: The synthesis of 3-bromophenol is less direct. One common route involves the diazotization of 3-bromoaniline, followed by hydrolysis of the diazonium salt. [10]Another method involves the demethylation of 3-bromoanisole.

Conclusion

Bromophenols represent a promising class of compounds with significant antioxidant potential. The position of the bromine substituent on the phenol ring is a critical determinant of this activity, with the para and ortho isomers expected to be more potent than the meta isomer. While direct experimental comparisons of the simple monobromophenol isomers are not extensively available, the provided structure-activity relationships and detailed assay protocols offer a solid foundation for researchers to evaluate these and other bromophenol derivatives. Further investigation into the antioxidant properties of these compounds is warranted to fully elucidate their therapeutic potential.

References

  • PrepChem. (n.d.). Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 23). Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

  • Boulebd, H., et al. (2025).
  • Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]

  • Javan, A. J., & Tehrani, Z. A. (2021). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (1999). Oxidative Bromination in a Liquid−Liquid Two-Phase System to Synthesize Organic Intermediates: 2-Bromophenol, 2,6-Dibromophenol, and 2-Bromo-4-methylphenol. Organic Process Research & Development, 3(4), 261-263.
  • Javan, A. J., & Tehrani, Z. A. (2013). Theoretical Investigation on Antioxidant Activity of Bromophenols from the Marine Red Alga Rhodomela confervoides: H-Atom vs Electron Transfer Mechanism. Journal of Agricultural and Food Chemistry, 61(7), 1527-1534.
  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416.
  • BenchChem. (2025).
  • Li, Y., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7853-7864.
  • Olsen, E. K., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2769-2784.
  • Chemiz. (2025, January 6). Conversion of benzene to 3-bromophenol. Retrieved from [Link]

  • Olsen, E. K., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2769-2804.
  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • BenchChem. (2025). 2,3-Dibromophenol: A Comparative Analysis of its Efficacy as a Precursor in the Synthesis of Bioactive Compounds.
  • MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • ResearchGate. (n.d.). Antioxidant profile.
  • ResearchGate. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1405-1416.
  • Boulebd, H., et al. (2025).
  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 743.
  • ResearchGate. (n.d.).
  • SD Fine-Chem. (n.d.). 4-bromophenol (for synthesis). Retrieved from [Link]

  • Li, Y., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Molecules, 16(9), 7853-7864.
  • Al-Azab, F. M., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Saudi Chemical Society, 17(4), 387-393.
  • Chen, Y., et al. (2015).
  • MDPI. (2021, February 25). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.
  • BenchChem. (2025).
  • Science.gov. (n.d.). dpph assay ic50: Topics.
  • Gulcin, I., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(12), 3059-3068.
  • Kose, L. P., et al. (2022). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes.
  • Takebayashi, J., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Antioxidants, 13(3), 309.
  • ResearchGate. (n.d.). The bromination kinetics of phenolic compounds in aqueous solution.
  • Internet Scientific Publications. (n.d.). Radical scavenger and Antioxidant activities of extracts and fractions from Bulgarian Ononis spinosa L. and GC-MS analysis of Ethanol extract.
  • Kim, D., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(5), 725-733.
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Comparative

validation of 2,3-Dibromo-4-methylphenol as an intermediate in multi-step synthesis

Title: Regioselective Validation of 2,3-Dibromo-4-methylphenol as a Strategic Intermediate in Multi-Step Biaryl Synthesis Introduction In the development of complex pharmaceuticals and advanced materials, polyhalogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Regioselective Validation of 2,3-Dibromo-4-methylphenol as a Strategic Intermediate in Multi-Step Biaryl Synthesis

Introduction In the development of complex pharmaceuticals and advanced materials, polyhalogenated phenols serve as indispensable building blocks. Among these, 2,3-dibromo-4-methylphenol (CAS: 344248-97-1)[1] offers a highly specific structural motif: two adjacent bromine atoms with distinct steric and electronic microenvironments, flanked by a hydroxyl group and a para-methyl group. This guide provides an objective, data-supported comparison of 2,3-dibromo-4-methylphenol against alternative dihalophenols, detailing the mechanistic causality required to achieve absolute regiocontrol in palladium-catalyzed cross-coupling cascades.

1. Mechanistic Causality: Overcoming Steric Bias The utility of any dihalogenated intermediate hinges on the predictability of its initial functionalization. In 2,3-dibromophenol derivatives, the C2-Br bond is significantly more sterically hindered than the C3-Br bond due to the adjacent hydroxyl group and the C3 halogen[2].

Traditionally, cross-coupling of dihaloarenes relies on "substrate-controlled" reactivity, where oxidative addition preferentially occurs at the less sterically hindered or more electron-deficient site[3]. However, relying solely on substrate bias often yields inseparable mixtures of regioisomers. By employing "catalyst-controlled" strategies—specifically using bulky, electron-rich phosphine ligands like XPhos or hydroxyterphenylphosphines (Ph-HTP)—chemists can override inherent steric hindrance. These ligands facilitate selective oxidative addition at the C2 position, transforming 2,3-dibromo-4-methylphenol into a highly predictable intermediate[3].

MechanisticLogic Substrate 2,3-Dibromo-4-methylphenol Pd_Cat Pd(0) + Bulky Ligand (e.g., XPhos) Substrate->Pd_Cat Coordination C2_Add C2-Br Oxidative Addition (Catalyst-Controlled) Pd_Cat->C2_Add Ph-HTP / XPhos Overrides Sterics C3_Add C3-Br Oxidative Addition (Substrate-Controlled) Pd_Cat->C3_Add Standard Ligands (e.g., DPPF)

Catalyst-controlled regioselectivity in the oxidative addition of 2,3-dibromo-4-methylphenol.

2. Comparative Performance Data To objectively evaluate 2,3-dibromo-4-methylphenol, we must benchmark its regioselectivity against other common dihalophenols under standard Suzuki-Miyaura mono-arylation conditions. As demonstrated in comparative studies, substrates with identical halogens in electronically similar environments (e.g., 3,4-dibromophenol) often struggle with selectivity, requiring exhaustive optimization[4]. Conversely, while mixed halogens (e.g., 4-bromo-3-iodophenol) offer perfect selectivity due to the established I > Br > Cl reactivity trend[4], 2,3-dibromo-4-methylphenol achieves comparable regiocontrol purely through catalyst manipulation, avoiding the instability and cost associated with iodinated precursors.

SubstrateCatalyst / Ligand SystemTarget SiteYield (%)Regioselectivity (Target:Other)Mechanistic Observation
2,3-Dibromo-4-methylphenol Pd(OAc)₂ / XPhosC2-Br82%>95:5Bulky ligand forces C2 insertion via secondary coordination[3].
3,4-Dibromophenol Pd(OAc)₂ / PCy₃C3-Br65%70:30Subtle electronic differences lead to competitive diarylation[4].
4-Bromo-3-iodophenol Pd(OAc)₂ / PPh₃C3-I91%>99:1Highly predictable due to inherent C-I vs C-Br bond dissociation energies[4].

3. Self-Validating Experimental Protocol: Regioselective Suzuki-Miyaura Coupling The following protocol details the C2-selective mono-arylation of 2,3-dibromo-4-methylphenol. This system is designed to be self-validating: the visual cues (color changes) and phase behaviors directly indicate the success of the catalytic cycle's elementary steps.

Rationale for Reagent Selection:

  • Base (K₃PO₄): Unlike the Stille coupling, the Suzuki mechanism requires base activation. K₃PO₄ converts the neutral boronic acid into a highly polarized, electron-rich boronate complex, which is essential to drive the transmetalation step[5].

  • Solvent System (1,4-Dioxane/H₂O): The biphasic nature of the reaction is critical. Water is required to dissolve the inorganic base and facilitate the formation of the active boronate, while dioxane solubilizes the organic substrates[6].

Step-by-Step Methodology:

  • Preparation & Degassing: In a 20 mL microwave vial or Schlenk flask, combine 2,3-dibromo-4-methylphenol (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.05 mmol, 1.05 equiv). Causality: A strict 1.05 equivalent of boronic acid prevents over-arylation at the C3 position.

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Base Addition: Add anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv)[6].

  • Atmospheric Control: Seal the vessel and purge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Pd-catalyzed homocoupling of the boronic acid (yielding biphenyl side products).

  • Solvent Introduction: Inject degassed 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL) via syringe. The mixture will initially appear as a pale yellow suspension.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours. In-Process Validation: As the Pd(II) precatalyst is reduced to the active Pd(0) species by the phosphine/boronic acid, the solution will transition to a deep red/brown color, indicating active turnover.

  • Quench & Isolation: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 1N NaOH (10 mL) to remove unreacted boronic acid. The organic layer is dried (MgSO₄), concentrated, and purified via flash chromatography to yield the C2-arylated intermediate.

4. Integration into Multi-Step Synthesis Once the C2 position is successfully arylated, the remaining C3-Br bond becomes a highly reactive handle for subsequent orthogonal functionalization. The differential reactivity established in the first step allows the intermediate to be seamlessly integrated into multi-step workflows, such as sequential Sonogashira couplings to build complex alkynyl-phenols or intramolecular cyclizations to form substituted dibenzofurans[2].

MultiStepSynthesis S1 1. OH Protection (Alkylation) S2 2. Suzuki Coupling (C2-Ar Formation) S1->S2 Ether Intermediate S3 3. Sonogashira (C3-Alkynyl Formation) S2->S3 Mono-arylated S4 4. Deprotection (Final Product) S3->S4 Orthogonal Scaffold

Multi-step synthetic workflow utilizing orthogonal cross-coupling at C2 and C3 positions.

References

  • hxchem.net - 2,3-Dibromo-4-methylphenol/CAS:344248-97-1-HXCHEM. Available at:

  • Benchchem - Application Notes and Protocols for the Use of 2,3-Dibromophenol in Organic Synthesis. Available at:

  • MDPI - Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available at:

  • Benchchem - A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. Available at:

  • Organic Chemistry Portal - Suzuki Coupling. Available at:

  • Common Organic Chemistry - Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at:

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,3-Dibromo-4-methylphenol: A Guide for Laboratory Professionals

As a Senior Application Scientist, I've witnessed firsthand the critical importance of proper chemical handling and disposal, not only for regulatory compliance but for the safety of personnel and the preservation of our...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of proper chemical handling and disposal, not only for regulatory compliance but for the safety of personnel and the preservation of our environment. This guide provides a comprehensive overview of the procedures for the safe disposal of 2,3-Dibromo-4-methylphenol, moving beyond a simple checklist to explain the rationale behind each step. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of 2,3-Dibromo-4-methylphenol

  • Irritation: They are known to cause skin, eye, and respiratory tract irritation.[1][2]

  • Toxicity: These compounds can be harmful if swallowed or if they come into contact with the skin.[3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Therefore, they should not be released into the environment.[3]

The presence of bromine atoms in the molecule is a key factor in its hazardous nature and dictates the specific disposal pathways required.

Hazard Classification Description Primary Routes of Exposure Key Precautionary Statement
Acute Oral ToxicityHarmful if swallowed.[3]IngestionP264: Wash hands thoroughly after handling.[5]
Acute Dermal ToxicityHarmful in contact with skin.[3]Skin contactP280: Wear protective gloves/protective clothing.[5]
Skin Corrosion/IrritationCauses skin irritation.[1][2]Skin contactP302+P352: IF ON SKIN: Wash with plenty of water.[5]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]Eye contactP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5]
Specific target organ toxicityMay cause respiratory irritation.[1][2]InhalationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

The Cornerstone of Safe Disposal: Waste Segregation

The single most critical step in the proper disposal of 2,3-Dibromo-4-methylphenol is meticulous waste segregation. The rationale for this is twofold: regulatory compliance and cost-effectiveness. Halogenated organic compounds are subject to specific disposal regulations and are typically more expensive to dispose of than their non-halogenated counterparts.[6][7]

  • Regulatory Imperative: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) lists many spent halogenated solvents as hazardous wastes (F-listed wastes).[8][9][10][11] While 2,3-Dibromo-4-methylphenol itself may not be explicitly listed, as a halogenated organic compound, it must be treated as hazardous waste.

  • Disposal Method Specificity: The primary disposal method for halogenated organic waste is high-temperature incineration in facilities equipped with specialized scrubbers and emission control systems to manage the hydrogen bromide (HBr) and other hazardous byproducts generated during combustion.[4][12] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, necessitating the more stringent and costly disposal method for the entire batch.

The following diagram illustrates the decision-making process for segregating laboratory waste containing 2,3-Dibromo-4-methylphenol.

WasteSegregation Decision Workflow for 2,3-Dibromo-4-methylphenol Waste start Waste Generation (e.g., reaction quench, contaminated labware) is_halogenated Does the waste contain 2,3-Dibromo-4-methylphenol? start->is_halogenated halogenated_waste Halogenated Organic Waste (Solid or Liquid) is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Waste Stream is_halogenated->non_halogenated_waste No is_solid Is the waste solid or liquid? halogenated_waste->is_solid solid_container Collect in a designated, labeled, and sealed container for solid halogenated waste. is_solid->solid_container Solid liquid_container Collect in a designated, labeled, and sealed container for liquid halogenated waste. is_solid->liquid_container Liquid disposal_request Request pickup from Environmental Health & Safety (EHS). solid_container->disposal_request liquid_container->disposal_request

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dibromo-4-methylphenol

The hazards of phenols are twofold: they are corrosive, capable of causing severe burns, and they are systemically toxic, with the ability to be absorbed through the skin.[1] Phenol and its derivatives can have an anesth...

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Author: BenchChem Technical Support Team. Date: April 2026

The hazards of phenols are twofold: they are corrosive, capable of causing severe burns, and they are systemically toxic, with the ability to be absorbed through the skin.[1] Phenol and its derivatives can have an anesthetic effect, meaning initial skin contact may not be immediately painful, which can lead to a false sense of security.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just a recommendation; it is a critical component of safe laboratory practice.

Core Principles of PPE Selection

When handling 2,3-Dibromo-4-methylphenol, your PPE is your primary line of defense. The selection of appropriate PPE is governed by a risk assessment of the procedures you will be performing. The core tenets of this selection process are:

  • Anticipate the Hazard: Understand that as a substituted phenol, this compound is likely to be a skin and eye irritant, and potentially corrosive.[4][5]

  • Prevent All Routes of Exposure: Your PPE ensemble must protect against inhalation, ingestion, skin contact, and eye contact.

  • Material Compatibility: The materials of your PPE, especially gloves, must be resistant to the chemical you are handling.

Detailed PPE Recommendations

Given that phenol and its derivatives can be readily absorbed through the skin, selecting the correct gloves is paramount.[6]

  • For Incidental Contact (e.g., handling sealed containers, minor splashes): Double-gloving with nitrile gloves is a common practice.[6] However, it is crucial to understand that nitrile gloves offer limited protection and should be changed immediately upon any known contact.

  • For Intentional Contact or High-Risk Operations (e.g., weighing, making solutions, performing reactions): More robust gloves are required. Butyl rubber or neoprene gloves should be worn over inner nitrile gloves.[1][6] Neoprene is suitable for short-term work, but for prolonged handling or when working with concentrations greater than 70%, butyl rubber is a more appropriate choice.[1]

Experimental Protocol: Glove Selection Validation

  • Consult a Glove Compatibility Chart: Before beginning work, consult a reputable glove compatibility chart from a manufacturer (e.g., Ansell, Showa).

  • Inspect Gloves Before Each Use: Check for any signs of degradation, punctures, or tears.

  • Practice Proper Doffing Technique: Remove gloves without touching the outer contaminated surface with your bare skin.

  • Dispose of Gloves Immediately After Use: Do not reuse disposable gloves.

2,3-Dibromo-4-methylphenol, like other phenols, poses a significant risk of serious eye damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all work with this compound.[2]

  • Splash Hazard: When there is a potential for splashes, such as when transferring liquids or preparing solutions, chemical splash goggles must be worn.[6]

  • High-Risk Operations: For procedures with a significant splash or aerosol generation risk, a face shield should be worn in addition to chemical splash goggles.[2][6]

Your personal clothing is not a substitute for chemical-resistant apparel.

  • Laboratory Coat: A fully buttoned lab coat is mandatory.[6]

  • Apron: For tasks involving a higher risk of splashes, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[1][6]

  • Personal Attire: Long pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[6]

Handling 2,3-Dibromo-4-methylphenol as a solid powder can generate dust, which may cause respiratory irritation.[4][7]

  • Engineering Controls as the Primary Defense: All work with this compound that could generate dust or vapors should be conducted in a certified chemical fume hood.[6][8]

  • When a Respirator May Be Necessary: In the absence of adequate engineering controls, or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[7][8] The need for respiratory protection should be determined by a formal risk assessment.

Operational and Disposal Plans

Donning PPE:

  • Wash hands thoroughly.

  • Don inner nitrile gloves.

  • Don lab coat, ensuring it is fully buttoned.

  • Don outer chemical-resistant gloves (neoprene or butyl rubber).

  • Don eye and face protection.

Doffing PPE:

  • Remove outer gloves, peeling them off without touching the outside.

  • Remove lab coat, turning it inside out as you remove it.

  • Remove eye and face protection.

  • Remove inner gloves.

  • Wash hands thoroughly.

Disposal:

  • All used PPE should be considered contaminated.

  • Dispose of used gloves and other disposable PPE in a designated hazardous waste container.[9]

Summary of PPE Recommendations
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing solidDouble nitrile gloves or inner nitrile/outer neopreneSafety glasses with side shieldsLab coatWork in a chemical fume hood
Preparing solutionsInner nitrile/outer butyl rubber or neopreneChemical splash gogglesLab coat and chemical-resistant apronWork in a chemical fume hood
Conducting reactions/heatingInner nitrile/outer butyl rubberGoggles and face shieldLab coat and chemical-resistant apronWork in a chemical fume hood
Handling sealed containersSingle pair of nitrile glovesSafety glasses with side shieldsLab coatNot generally required
PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for 2,3-Dibromo-4-methylphenol start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood weighing Weighing Solid? fume_hood->weighing Yes no_hood Re-evaluate Procedure Consult EHS fume_hood->no_hood No solution Preparing Solution? weighing->solution No ppe1 Minimum PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves weighing->ppe1 Yes reaction Reaction/Heating? solution->reaction No ppe2 Enhanced PPE: - Lab Coat + Apron - Goggles - Inner Nitrile/Outer Neoprene Gloves solution->ppe2 Yes ppe3 Maximum PPE: - Lab Coat + Apron - Goggles + Face Shield - Inner Nitrile/Outer Butyl Rubber Gloves reaction->ppe3 Yes stop Proceed with Caution reaction->stop No ppe1->stop ppe2->stop ppe3->stop

Caption: PPE selection workflow for handling 2,3-Dibromo-4-methylphenol.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Phenol SOP. University of California, Santa Barbara.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley Environment, Health and Safety.
  • Working Safely with Phenol Guideline. The University of Queensland.
  • Safety data sheet. (2023, April 4). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2025, June 5). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Phenol. UNC Charlotte.
  • Phenol. Kishida Chemical Co.,Ltd..
  • 2,3-DIBROMO-4-METHYLTHIOPHENE - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. (2005, October 3). Cole-Parmer.
  • Chemical Safety Data Sheet MSDS / SDS - 2,6-Dibromo-4-methylphenol. (2026, January 17). ChemicalBook.

Sources

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